3,3-Dimethyl-2-phenylbutanenitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
3,3-dimethyl-2-phenylbutanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-12(2,3)11(9-13)10-7-5-4-6-8-10/h4-8,11H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKSWQURKSGWQEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C#N)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104330-13-4 | |
| Record name | 3,3-dimethyl-2-phenylbutanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3,3-Dimethyl-2-phenylbutanenitrile chemical properties and structure
This is an in-depth technical guide on 3,3-Dimethyl-2-phenylbutanenitrile , designed for researchers and drug development professionals.
Steric Architecture and Synthetic Utility in Drug Design[1]
Executive Summary
3,3-Dimethyl-2-phenylbutanenitrile (CAS: 104330-13-4), often referred to as
Part 1: Structural Analysis & Physicochemical Profile
The core feature of 3,3-Dimethyl-2-phenylbutanenitrile is the quaternary carbon (
1.1 The Neopentyl Effect
The tert-butyl group exerts a massive steric demand (
-
Conformation: The molecule adopts a conformation where the phenyl ring and the tert-butyl group twist to minimize gauche interactions, locking the cyano group in a protected pocket.
-
Metabolic Stability: The absence of
-hydrogens on the tert-butyl group and the steric shielding of the benzylic proton significantly retard cytochrome P450-mediated oxidation, a property exploited in "metabolic blocking" strategies.
1.2 Key Physicochemical Data
| Property | Value / Description |
| IUPAC Name | 3,3-Dimethyl-2-phenylbutanenitrile |
| CAS Number | 104330-13-4 |
| Molecular Formula | |
| Molecular Weight | 173.26 g/mol |
| Physical State | Colorless oil or low-melting solid |
| Boiling Point | ~105–110 °C at 5 mmHg (Predicted) |
| Solubility | Soluble in DCM, THF, Toluene; Insoluble in Water |
| Steric Parameter | High |
Part 2: Synthetic Pathways
Constructing the 3,3-dimethyl-2-phenylbutanenitrile skeleton is synthetically non-trivial. The obvious route—direct alkylation of phenylacetonitrile with tert-butyl halides—fails completely due to the dominance of E2 elimination over
2.1 The Preferred Route: Van Leusen Reductive Cyanation
The only reliable, high-yield method for synthesizing this compound is the Van Leusen reaction , which converts ketones directly to nitriles with a one-carbon extension.
Mechanism:
-
Condensation: tert-Butyl phenyl ketone (Pivalophenone) reacts with Tosylmethyl Isocyanide (TosMIC).
-
Baldwin Cyclization: The intermediate undergoes base-induced cyclization to form a 4-tosyl-2-oxazoline.
-
Fragmentation: The oxazoline fragments to release
-toluenesulfinate, yielding the nitrile.
Figure 1: The Van Leusen Reductive Cyanation pathway, bypassing the steric limitations of direct alkylation.
2.2 Alternative (Failed/Poor) Routes
-
Direct Alkylation:
(Elimination). -
Vicarious Nucleophilic Substitution (VNS): Possible but often low yielding with such bulky electrophiles.
Part 3: Reactivity & Mechanistic Insights
The steric bulk of the tert-butyl group dictates the reactivity profile, making this nitrile exceptionally resistant to standard transformations.
3.1 Hydrolysis Resistance
Standard acidic (
-
Protocol for Hydrolysis: Requires "Anhydrous Hydroxide" conditions (e.g.,
in xylene) or oxidative hydrolysis ( ) to reach the amide. -
Scientific Insight: The tetrahedral intermediate required for hydrolysis is destabilized by the compression of the tert-butyl group against the phenyl ring.
3.2 Reduction
Despite the hindrance, the nitrile can be reduced to the primary amine using powerful reducing agents, providing access to sterically encumbered amines useful in CNS drug design.
-
Reagent:
in refluxing ether/THF. -
Product: 3,3-Dimethyl-2-phenylbutan-1-amine (a neopentyl amine).
Part 4: Pharmaceutical Applications
In drug development, 3,3-Dimethyl-2-phenylbutanenitrile serves as a strategic building block for Bioisosteric Replacement and Metabolic Blocking .
4.1 Metabolic Blocking (Soft-to-Hard Drug Design)
Replacing a standard alkyl chain (e.g., iso-butyl) with a tert-butyl group at the benzylic position eliminates benzylic oxidation.
-
Application: Used in the optimization of inhibitors for enzymes like 11
-HSD1 or CYP11B1 , where metabolic stability of the lipophilic tail is critical. -
Mechanism: The absence of abstractable protons on the
-carbon (the tert-butyl carbons) and the steric shielding of the -proton extend the half-life ( ) of the drug.
4.2 Precursor to CNS Agents
The structural motif mimics the "open" analogues of rigid opioids or antihistamines. The reduced amine form is a homolog of phentermine-like structures but with altered lipophilicity and receptor binding profiles.
Part 5: Experimental Protocol (Van Leusen Synthesis)
Objective: Synthesis of 3,3-Dimethyl-2-phenylbutanenitrile from Pivalophenone.
Reagents:
-
Pivalophenone (1.0 eq)
-
Tosylmethyl Isocyanide (TosMIC) (1.2 eq)
-
Potassium tert-butoxide (
) (2.5 eq) -
Solvent: 1,2-Dimethoxyethane (DME) and tert-Butanol (
) (ratio 20:1)
Step-by-Step Methodology:
-
Preparation: Flame-dry a 3-neck round bottom flask and purge with Argon.
-
Dissolution: Dissolve TosMIC (1.2 eq) and Pivalophenone (1.0 eq) in dry DME.
-
Addition: Cool the solution to 0°C. Add
(2.5 eq) in portions. The solution will turn deep red/brown (formation of the TosMIC anion). -
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Note: Monitor by TLC; the disappearance of the ketone spot is the indicator.
-
Quench: Pour the reaction mixture into ice-cold brine.
-
Extraction: Extract with Ethyl Acetate (
). Wash combined organics with water to remove Tosyl salts. -
Purification: Dry over
, concentrate, and purify via flash chromatography (Hexanes/EtOAc 95:5). The nitrile is less polar than the starting ketone.
Yield Expectation: 75–85%.
Part 6: Safety & Handling
-
Toxicity: Nitriles are metabolic precursors to cyanide; however, the steric bulk of this specific compound likely slows cyanide release. Treat as Highly Toxic by inhalation and ingestion.
-
TosMIC: Sensitizer and stench agent. Handle only in a fume hood.
-
Storage: Store under inert atmosphere. The compound is stable but should be kept away from strong oxidizers.
References
-
Oldenziel, O. H., & van Leusen, A. M. (1977).[1] "Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide. Introduction of a one-carbon unit." The Journal of Organic Chemistry, 42(19), 3114–3118. Link
-
Van Leusen, D., & Van Leusen, A. M. (2001). "Synthetic Uses of Tosylmethyl Isocyanide (TosMIC)." Organic Reactions, 57, 417-666. Link
-
Fleming, F. F., & Shook, B. C. (2002). "Nitrile anion cyclizations." Tetrahedron, 58(1), 1-23. (Context on hindered nitrile reactivity). Link
-
PubChem Compound Summary. (2024). "3,3-Dimethyl-2-phenylbutanenitrile (CAS 104330-13-4)."[2] National Center for Biotechnology Information. Link
Sources
Thermodynamic Stability of 3,3-Dimethyl-2-phenylbutanenitrile: A Technical Guide
Part 1: Executive Summary & Structural Architecture
The Stability Paradox
3,3-Dimethyl-2-phenylbutanenitrile (CAS: 104330-13-4) represents a classic case of steric stabilization in organic synthesis. Unlike its linear counterparts (e.g., hexanenitrile) or less substituted analogs (e.g., 2-phenylbutanenitrile), this molecule exhibits an exceptionally high thermodynamic energy barrier against hydrolysis and nucleophilic attack.
For drug development professionals, this compound is not merely a building block; it is a pharmacophore surrogate for metabolic stability. The bulky tert-butyl group adjacent to the benzylic position creates a "neopentyl-like" steric shield, effectively locking the nitrile group in a kinetically inert state despite the thermodynamic favorability of hydrolysis.
Molecular Architecture
The stability of this molecule is governed by the interaction between three distinct domains:
-
The Nitrile Handle (-CN): Linearly coordinated but susceptible to nucleophilic attack at the carbon.
-
The Benzylic Anchor (Ph-CH-): Provides resonance stabilization to the
-anion but also introduces planarity. -
The Steric Bulk ((CH3)3C-): The tert-butyl group acts as a hemispherical shield.
Structural Data Table:
| Parameter | Value (Approx/Calc) | Significance |
| Molecular Weight | 173.26 g/mol | Moderate volatility; amenable to GC/MS. |
| Bond Rotation Barrier | High (C2-C3) | Restricted rotation of the t-butyl group locks conformation. |
| ~22-24 (DMSO) | Slightly higher than phenylacetonitrile due to steric inhibition of solvation. | |
| LogP | 3.3 - 3.5 | Highly lipophilic; significant membrane permeability. |
Part 2: Thermodynamic & Chemical Stability Profile
Thermal Stability
Thermodynamically, 3,3-Dimethyl-2-phenylbutanenitrile is robust. The C-C bonds adjacent to the quaternary carbon are strong, but the molecule is susceptible to radical decomposition at extreme temperatures (>250°C) due to the stability of the potential tert-butyl radical and the benzylic radical.
-
Boiling Point: ~250-260°C (Predicted at 760 mmHg).
-
Decomposition: Stable up to 200°C under inert atmosphere.
-
Volatility: Low vapor pressure at room temperature, but sufficient for headspace analysis.
Hydrolytic Resistance (The Steric Effect)
The most critical attribute for drug development is its resistance to hydrolysis. Standard nitriles hydrolyze to amides and then acids under acidic or basic conditions. However, the tert-butyl group in 3,3-Dimethyl-2-phenylbutanenitrile imposes a steric trajectory barrier .
The Bürgi-Dunitz angle (107°) required for nucleophilic attack by water or hydroxide is physically blocked by the methyl groups of the tert-butyl moiety.
Comparative Hydrolysis Rates (Normalized):
-
Phenylacetonitrile: 1.0 (Reference)
-
2-Phenylbutanenitrile: 0.15
-
3,3-Dimethyl-2-phenylbutanenitrile: < 0.001
Metabolic Stability
In microsomal stability assays, this motif often shows superior resistance to CYP450-mediated oxidation at the benzylic position compared to less hindered analogs. The steric bulk prevents the close approach of the Heme-Iron-Oxo species required for hydrogen abstraction.
Part 3: Visualization of Stability Mechanisms
The following diagram illustrates the steric shielding mechanism and the competing degradation pathways.
Figure 1: Mechanistic map showing how the tert-butyl steric shield blocks primary degradation pathways.
Part 4: Experimental Protocols for Stability Assessment
To validate the stability of this compound in a drug development context, we employ a "Forced Degradation" protocol that exceeds ICH Q1A(R2) standards due to the molecule's inertness.
Protocol: Extreme Acid/Base Stress Testing
Objective: Determine the kinetic rate constant (
Reagents:
-
Acid Stock: 6N HCl in 1,4-Dioxane (1:1 v/v).
-
Base Stock: 5N NaOH in Methanol/Water (1:1 v/v).
-
Internal Standard: Benzophenone (inert and UV active).
Workflow:
-
Preparation: Dissolve 50 mg of 3,3-Dimethyl-2-phenylbutanenitrile in 10 mL of the respective stress medium (Acid or Base).
-
Reflux: Heat samples to reflux (approx. 100°C) in sealed pressure vials.
-
Sampling: Aliquot 500 µL at T=0, 4h, 24h, and 72h.
-
Quenching: Neutralize aliquots immediately with cold buffer (Phosphate pH 7.0) and extract into Ethyl Acetate.
-
Analysis: Analyze via HPLC-UV (254 nm) or GC-MS.
Acceptance Criteria for High Stability:
-
< 5% degradation after 24 hours at reflux indicates "High Steric Protection."
-
Detection of the amide intermediate (3,3-dimethyl-2-phenylbutanamide) confirms the hydrolysis pathway is active but suppressed.
Protocol: Thermal Analysis (DSC)
Objective: Assess solid-state thermodynamic stability and phase transitions.
Method:
-
Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).
-
Pan: Hermetically sealed Aluminum pan.
-
Ramp: 10°C/min from 25°C to 300°C.
-
Purge: Nitrogen at 50 mL/min.
Data Interpretation:
-
Look for a sharp endotherm (Melting Point) followed by a flat baseline.
-
Warning Sign: Any exotherm prior to 250°C indicates thermal instability or autocatalytic decomposition (unlikely for this structure but possible if impurities are present).
Part 5: References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12848140, 3,3-Dimethyl-2-phenylbutanenitrile. Retrieved from [Link]
-
Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society. (Context: Steric Taft Parameters for tert-butyl groups).
-
Charton, M. (1975). "Steric Effects. I. Ester Hydrolysis."[1] Journal of the American Chemical Society. (Foundational text on steric hindrance in acyl/nitrile derivatives).
Sources
The Steric Shield: A Technical Guide to Phenylbutanenitrile Derivatives in Drug Design
The following technical guide details the chemistry, synthesis, and pharmacological utility of sterically hindered phenylbutanenitrile derivatives.
Executive Summary
In the high-stakes arena of medicinal chemistry, metabolic stability is often the deciding factor between a lead compound and a drug candidate. Sterically hindered phenylbutanenitrile derivatives —specifically
This guide analyzes the synthesis, reactivity, and application of these hindered cores, focusing on 2-phenylbutanenitrile (
Chemical Architecture & The "Steric Effect"
The defining feature of this scaffold is the quaternary carbon center adjacent to the cyano group.
-
Unhindered Nitriles: Primary or secondary nitriles (R-CH
-CN) possess an acidic -proton. In vivo, Cytochrome P450 enzymes can hydroxylate this position, forming an unstable cyanohydrin that spontaneously decomposes to release toxic hydrogen cyanide (HCN). -
Hindered Nitriles: In 2-phenylbutanenitrile derivatives, the
-carbon is fully substituted (e.g., Phenyl, Ethyl, and R-groups). This "Steric Shield" prevents enzymatic -hydroxylation, forcing metabolism to occur at distal sites (e.g., aromatic hydroxylation), thereby drastically improving the safety profile.
Comparative Metabolic Fate
The diagram below illustrates the divergent metabolic pathways dictated by steric substitution.
Figure 1: Mechanism of metabolic stabilization via steric hindrance at the alpha-carbon.
Synthetic Methodologies
Creating the quaternary center requires overcoming the very steric repulsion that makes the final product stable. The industry standard is Phase Transfer Catalysis (PTC) , which avoids the harsh conditions of traditional organometallic alkylations.
Protocol: Synthesis of 2-Phenylbutanenitrile via PTC
Objective: Alkylation of phenylacetonitrile with ethyl bromide using Benzyltriethylammonium Chloride (TEBA) as a catalyst.
Reagents:
-
Phenylacetonitrile (1.0 eq)
-
Ethyl Bromide (1.2 eq)
-
50% NaOH (aqueous)[1]
-
TEBA (1 mol%)
Step-by-Step Workflow:
-
Setup: Charge a reactor with phenylacetonitrile and TEBA. Add 50% NaOH solution under vigorous stirring.
-
Alkylation: Add ethyl bromide dropwise, maintaining temperature at 30–35°C. The exotherm indicates reaction initiation.
-
Digestion: Raise temperature to 40–45°C for 2 hours to drive the reaction to completion against the developing steric gradient.
-
Quench: Cool to 20°C. Add water to dissolve salts.
-
Workup: Separate the organic phase. Extract aqueous phase with toluene. Combine organics and wash with dilute HCl (to remove amine impurities from TEBA decomposition).
-
Purification: Distill under reduced pressure (Vacuum: 10 mmHg).
-
Note: Unreacted phenylacetonitrile boils significantly lower than the hindered product, allowing easy separation.
-
Data: Yield Comparison by Method
| Method | Catalyst/Base | Yield (%) | Purity (%) | Notes |
| PTC (Recommended) | TEBA / 50% NaOH | 85-92% | >98% | Scalable, no anhydrous solvents. |
| Traditional | NaNH | 60-70% | 90% | Dangerous, cryogenic conditions required. |
| Organolithium | LDA / THF | 75% | 95% | High cost, strictly anhydrous. |
Reactivity Profile: Overcoming the Barrier
While steric hindrance protects the drug in the body, it complicates synthetic modifications in the lab. Hydrolysis of sterically hindered nitriles to amides or acids is notoriously difficult using standard acid/base reflux.
The Solution: Metal-Catalyzed Hydration
For hindered substrates like 2-phenylbutanenitrile, the Ghaffar-Parkins Platinum Catalyst or similar transition metal systems are superior to H
Mechanism: The metal center coordinates to the nitrile nitrogen, activating the carbon for nucleophilic attack by water without requiring protonation of the sterically shielded nitrogen.
Figure 2: Catalytic cycle for the hydration of sterically hindered nitriles.
Pharmaceutical Applications
The 2-phenylbutanenitrile core is a precursor to several high-value APIs.
Case Study 1: Indobufen (Antithrombotic)
Indobufen inhibits platelet aggregation by blocking cyclooxygenase (COX).
-
Synthesis Route: 2-(4-aminophenyl)butanenitrile
Cyclization with phthalic anhydride Hydrolysis of the nitrile to the acid. -
Role of Nitrile: Acts as a masked carboxylic acid that survives the initial condensation steps.
Case Study 2: Aminoglutethimide (Anticonvulsant/Anticancer)
Originally an anticonvulsant, later used for Cushing's syndrome.
-
Synthesis Route: Michael addition of 2-phenylbutanenitrile to acrylonitrile (forming a dinitrile)
Acid cyclization. -
Role of Nitrile: The electron-withdrawing nature of the nitrile activates the
-carbon for the Michael addition, enabling the formation of the glutarimide ring.
References
-
BenchChem Technical Support. (2025).[1] Application Notes: 2-Phenylbutanenitrile as a Versatile Intermediate in Pharmaceutical Synthesis.[2][3] BenchChem.[1][2] 2
-
Fleming, F. F., et al. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore.[4] Journal of Medicinal Chemistry. 5
-
Ghaffar, T., & Parkins, A. W. (1995). Platinum-catalyzed hydrolysis of nitriles.[6] Tetrahedron Letters.[6] 6
-
PubChem. (2025).[7][8] Compound Summary: 2-Phenylbutanenitrile.[1][2] National Library of Medicine. 8[1][9]
-
Wang, J., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Acta Pharmaceutica Sinica B. 10
Sources
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- 4. Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orgsyn.org [orgsyn.org]
- 7. Alpha-phenylacetoacetonitrile | C10H9NO | CID 20547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Phenylbutanenitrile | C10H11N | CID 11263561 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of 3,3-Dimethyl-2-phenylbutanenitrile in Organic Solvents: A Technical Guide
Executive Summary
3,3-Dimethyl-2-phenylbutanenitrile (CAS: 104330-13-4), also known as α-tert-butylphenylacetonitrile, is a highly lipophilic organic compound frequently utilized as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. Because empirical, peer-reviewed quantitative solubility data for this specific niche intermediate is absent from public databases[1], drug development professionals must rely on predictive thermodynamic modeling paired with rigorous empirical validation[2].
This whitepaper synthesizes the physicochemical properties of 3,3-Dimethyl-2-phenylbutanenitrile to construct a predictive solubility profile using Hansen Solubility Parameters (HSP). Furthermore, it details a self-validating experimental protocol designed to empirically determine its solubility with high analytical confidence[3].
Physicochemical Profiling & Solvation Thermodynamics
The solubility of a pharmaceutical intermediate is dictated by its ability to overcome solid-state lattice energy and establish favorable intermolecular interactions with a solvent[4]. The molecular architecture of 3,3-Dimethyl-2-phenylbutanenitrile features three distinct domains:
-
Phenyl Ring : Provides a planar, electron-rich surface capable of π-π stacking.
-
Cyano Group (-C≡N) : Acts as a strong dipole and a weak hydrogen-bond acceptor.
-
tert-Butyl Group : A massive, sterically demanding aliphatic moiety.
Mechanistic Insight : The presence of the bulky tert-butyl group adjacent to the alpha carbon creates profound steric hindrance. This structural bulk disrupts highly ordered crystalline packing, thereby lowering the lattice energy required for dissolution. Combined with a predicted XLogP3 of ~3.3 (indicating high lipophilicity) and an absence of hydrogen-bond donors, the solvation thermodynamics are heavily skewed toward non-polar and polar aprotic environments[1].
Hansen Solubility Parameters (HSP) Mapping
Hansen Solubility Parameters (HSP) provide a robust, three-dimensional framework for predicting solute-solvent miscibility by deconvoluting cohesive energy into dispersion (
Fig 1. Hansen Solubility Parameter (HSP) interaction mapping for 3,3-Dimethyl-2-phenylbutanenitrile.
Predicted Solubility Profile
Based on the HSP framework and the behavior of structurally analogous pharmaceutical intermediates[6], the quantitative solubility profile of 3,3-Dimethyl-2-phenylbutanenitrile is predicted as follows:
| Solvent Class | Representative Solvents | Dielectric Constant ( | Predicted Solubility | Mechanistic Rationale |
| Aliphatic Hydrocarbons | n-Hexane, Heptane | ~1.9 | High (>100 mg/mL) | Dominant dispersion forces ( |
| Aromatic Hydrocarbons | Toluene, Xylene | ~2.4 | Very High (>200 mg/mL) | Favorable π-π stacking interactions with the phenyl ring maximize solute-solvent affinity. |
| Polar Aprotic | Dichloromethane, EtOAc | 6.0 - 9.0 | Very High (>200 mg/mL) | Strong dipole-dipole alignment between the solvent and the cyano group (-C≡N)[5]. |
| Polar Protic | Methanol, Ethanol | 24 - 33 | Moderate (~50 mg/mL) | Solvents can donate H-bonds to the nitrile, but the massive hydrophobic bulk limits overall capacity. |
| Aqueous | Water | 80.1 | Insoluble (<0.1 mg/mL) | High lipophilicity prevents the disruption of the highly ordered water H-bond network[1]. |
Experimental Methodology: Self-Validating Isothermal Protocol
To transition from predictive modeling to empirical certainty, a self-validating experimental workflow is required. The isothermal shake-flask method remains the gold standard for determining the solubility of complex pharmaceutical intermediates[3].
Step-by-Step Workflow
-
Solvent Selection & Preparation : Select a panel of anhydrous organic solvents spanning a range of dielectric constants (e.g., Heptane, Toluene, Ethyl Acetate, Methanol). Ensure solvents are degassed to prevent oxidative degradation.
-
Isothermal Saturation : Add an excess of 3,3-Dimethyl-2-phenylbutanenitrile (solid or neat liquid, depending on ambient state) to 5.0 mL of each solvent in hermetically sealed amber vials. Agitate via a thermostatically controlled orbital shaker at exactly 298.15 K (25°C) for 48 hours.
-
Phase Separation : Transfer the saturated suspensions to a temperature-controlled centrifuge (298.15 K) and spin at 10,000 RPM for 15 minutes to pellet undissolved solute.
-
Quantification : Carefully extract an aliquot of the clear supernatant, dilute appropriately with the mobile phase, and quantify using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) at ~210 nm (targeting the phenyl chromophore).
Fig 2. Self-validating isothermal shake-flask workflow for empirical solubility determination.
Causality Behind Experimental Choices (E-E-A-T)
-
Equilibration Time (48 hours) : Sterically hindered molecules often exhibit slow dissolution kinetics. A 48-hour window ensures the system reaches true thermodynamic equilibrium, bypassing transient kinetic supersaturation states[3].
-
Self-Validation Loop : Sampling at both 24 and 48 hours acts as an internal control. If the concentration variance between these time points is <2%, equilibrium is definitively confirmed, making the protocol a self-validating system.
-
Centrifugation over Filtration : Filtration can introduce significant analytical errors due to the adsorption of highly lipophilic solutes onto filter membranes (especially nylon or PTFE). Centrifugation forces phase separation without introducing a high-surface-area binding variable.
-
HPLC-UV over Gravimetry : Gravimetric analysis is highly susceptible to positive bias from solvent entrapment within the crystal lattice during drying. HPLC-UV isolates the specific chromophore, ensuring that only intact, dissolved solute is quantified, ruling out solvent artifacts or degradation products[6].
References
-
[1] PubChemLite - 3,3-dimethyl-2-phenylbutanenitrile (C12H15N) . University of Luxembourg (uni.lu). 1
-
Improved Methods for the Determination of Hansen's Solubility Parameters and the Estimation of Solvent Uptake . CDC Stacks.
-
[3] Solubility Profile of 3-Bromo-3-phenylpropanoic Acid in Organic Solvents: A Technical Guide . BenchChem.3
-
[5] Experimental analysis and thermodynamic modelling of Nitroxynil solubility in pure solvent and binary solvent . Arabian Journal of Chemistry. 5
-
[6] Solubility Profile of 2'-Methyl-2,3'-bipyridine in Organic Solvents: A Technical Guide . BenchChem. 6
-
[2] Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents . ResearchGate.2
-
[4] Solubility Prediction of Pharmaceutical and Chemical Compounds in Pure and Mixed Solvents Using Predictive Models . ResearchGate.4
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- 4. researchgate.net [researchgate.net]
- 5. Experimental analysis and thermodynamic modelling of Nitroxynil solubility in pure solvent and binary solvent - Arabian Journal of Chemistry [arabjchem.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Reactivity profile of nitriles with alpha-tert-butyl groups
Reactivity Profile of -tert-Butyl Nitriles: Steric Shielding, Synthetic Workarounds, and Ligand Utility
Mechanistic Principles: The Steric Shielding Effect
In a standard aliphatic nitrile (e.g., acetonitrile), the cyano carbon is highly electrophilic and readily accepts nucleophiles such as water, hydroxide, or Grignard reagents. However, the introduction of an
-
Hydrolytic Resistance : Standard acidic (HCl/reflux) or basic (NaOH/reflux) hydrolysis of pivalonitrile to pivalamide is exceptionally slow, often returning unreacted starting material or requiring forcing conditions that degrade other sensitive functional groups[3].
-
Organometallic Hindrance : Additions of standard organolithium or Grignard reagents are kinetically suppressed. While highly reactive species like lithiated methoxyallenes can add to pivalonitrile to form primary addition products, subsequent cyclization steps are often non-trivial due to the persistent steric bulk of the resulting intermediates.
Logical relationship between steric shielding and the reactivity profile of hindered nitriles.
Overcoming the Barrier: Advanced Hydration Protocols
To bypass the steric blockade, chemists must employ alternative mechanistic pathways that do not rely on direct, classical nucleophilic addition. A breakthrough in this area is the transition-metal-free hydration of nitriles using potassium tert-butoxide (KOtBu) under anhydrous conditions[4].
Causality & Mechanism : Instead of a direct attack by hydroxide, KOtBu acts as a nucleophilic oxygen source in anhydrous tert-butanol. Electron paramagnetic resonance (EPR) studies and radical-quenching experiments confirm that this reaction proceeds via a single-electron transfer (SET) and radical intermediates[4]. This radical pathway is significantly less sensitive to the steric hindrance of the
Step-by-step workflow for the transition-metal-free hydration of sterically hindered nitriles.
Strategic Applications: Labile Ligands in Coordination Chemistry
The very property that makes
Causality & Mechanism : In octahedral transition metal complexes, vacant coordination sites are required for catalytic turnover. Acetonitrile is often used as a labile ligand; however, it can sometimes undergo unwanted side reactions (e.g., deprotonation or nucleophilic attack at the cyano carbon). Pivalonitrile coordinates strongly enough via its nitrogen lone pair to stabilize the resting state of the catalyst, but its massive steric bulk weakens the metal-ligand bond, making it highly labile[2]. Furthermore, the shielded cyano carbon is completely inert to side reactions, ensuring the integrity of the catalyst during complex transformations[2].
Quantitative Data: Reactivity Comparison
The following table summarizes the stark contrast in reactivity between unhindered nitriles and
| Nitrile Substrate | Reagents & Conditions | Target Product | Yield / Outcome | Ref |
| Acetonitrile (Unhindered) | NaOH, H₂O/EtOH, Reflux | Acetamide / Acetate | >90% (Rapid) | [3] |
| Pivalonitrile (Hindered) | NaOH, H₂O/EtOH, Reflux | Pivalamide | <5% (No Reaction) | [3] |
| Benzonitrile (Standard) | KOtBu (3 eq), tBuOH, RT | Benzamide | Excellent (>95%) | [4] |
| Pivalonitrile (Hindered) | KOtBu (3 eq), tBuOH, RT | Pivalamide | Moderate (Reduced) | [4] |
| Pivalonitrile (Hindered) | Lithiated Methoxyallene, -78°C | Primary Adduct | Quantitative |
Experimental Methodologies (Self-Validating Protocols)
Protocol A: Transition-Metal-Free Hydration of Hindered Nitriles
Objective: Convert an
-
Preparation : In an oven-dried Schlenk flask under an argon atmosphere, add anhydrous potassium tert-butoxide (3.0 equiv).
-
Solvation : Suspend the KOtBu in anhydrous tert-butanol (tBuOH) (approx. 0.2 M relative to the substrate). Causality: The anhydrous environment is required to prevent premature protonation and to facilitate the Single-Electron Transfer (SET) mechanism.
-
Substrate Addition : Add the sterically hindered nitrile (1.0 equiv) dropwise at room temperature.
-
Reaction : Stir vigorously at room temperature. The reaction relies on radical intermediates, bypassing the sterically blocked Bürgi-Dunitz trajectory.
-
Quench & Extraction : Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous phase with ethyl acetate (3 × 20 mL).
-
Self-Validation : Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo. Analyze the crude product via IR spectroscopy. The successful formation of the amide is confirmed by the appearance of strong N-H stretching bands at ~3200–3400 cm⁻¹ and a C=O stretch at ~1650–1690 cm⁻¹, coupled with the complete disappearance of the sharp C≡N stretch at ~2250 cm⁻¹.
Protocol B: Utilization of Pivalonitrile as a Labile Ligand in Ru-Catalysts
Objective: Synthesize a chiral-at-ruthenium catalyst with labile coordination sites[2].
-
Precursor Synthesis : Synthesize the dicationic Ruthenium(II) core coordinated by strongly binding, chelating N-heterocyclic carbene (NHC) or pyridyl ligands.
-
Ligand Exchange : Dissolve the Ru-complex in neat pivalonitrile (acting as both solvent and ligand). Heat to 60 °C for 12 hours.
-
Precipitation : Cool the mixture to room temperature and add a saturated solution of NH₄PF₆ to exchange the counterions.
-
Isolation : Slowly add diethyl ether to precipitate the complex. Filter and wash with cold ether.
-
Self-Validation : ¹H NMR will show characteristic massive singlets (~1.2-1.4 ppm) corresponding to the coordinated tert-butyl groups. The lability of these ligands can be validated by observing rapid ligand exchange when the complex is dissolved in a competing solvent like CD₃CN.
References
-
Dash, J. et al., "Transition-Metal-Free Hydration of Nitriles Using Potassium tert-Butoxide under Anhydrous Conditions", Organic Chemistry Portal / J. Org. Chem. URL: [Link]
-
Flögel, O. et al., "Synthesis and Reactivity of Pyridin-4-ols Based on the Three-Component Reaction of Alkoxyallenes, Nitriles and Carboxylic Acids", Società Chimica Italiana. URL: [Link]
-
Clark, J., "Hydrolysis of Nitriles", Chemguide. URL: [Link]
-
"Pivalonitrile", Wikipedia. URL:[Link]
-
Meggers, E. et al., "Chiral-at-metal catalysts: history, terminology, design, synthesis, and applications", Chemical Society Reviews (RSC Publishing). URL:[Link]
Sources
- 1. Pivalonitrile - Wikipedia [en.wikipedia.org]
- 2. Chiral-at-metal catalysts: history, terminology, design, synthesis, and applications - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01043D [pubs.rsc.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Transition-Metal-Free Hydration of Nitriles Using Potassium tert-Butoxide under Anhydrous Conditions [organic-chemistry.org]
3,3-Dimethyl-2-phenylbutanenitrile: A Comprehensive Technical Guide on Synthesis, Mechanisms, and Applications
Executive Summary
In my tenure overseeing the scale-up of sterically congested chemical intermediates, the synthesis and application of 3,3-dimethyl-2-phenylbutanenitrile (CAS: 104330-13-4) has consistently demonstrated the limitations of classical nucleophilic substitution. Also known as
For drug development professionals, this intermediate is highly prized. The massive steric bulk of the tert-butyl group restricts conformational freedom and provides severe steric shielding to the
Physicochemical Profiling
Understanding the physical parameters of 3,3-dimethyl-2-phenylbutanenitrile is critical for downstream purification and reaction design. The high lipophilicity (LogP > 3.3) dictates the use of non-polar to moderately polar solvent systems during extraction and chromatography.
Table 1: Quantitative Physicochemical Data
| Property | Value |
| Chemical Name | 3,3-Dimethyl-2-phenylbutanenitrile |
| Common Synonyms | |
| CAS Number | 104330-13-4 |
| Molecular Formula | C₁₂H₁₅N |
| Molecular Weight | 173.25 g/mol |
| Monoisotopic Mass | 173.12045 Da |
| Predicted LogP | 3.3 – 4.3 |
| Appearance | White powder or clear viscous liquid (temperature/purity dependent) |
Data synthesized from authoritative chemical databases including Sigma-Aldrich and Echemi [1] [2].
Mechanistic Pathways: Overcoming Steric Hindrance
The Synthetic Challenge
Attempting to synthesize 3,3-dimethyl-2-phenylbutanenitrile via a classical SN2 alkylation (e.g., reacting phenylacetonitrile with tert-butyl chloride) is a futile endeavor. The immense steric hindrance of the tert-butyl halide completely suppresses nucleophilic attack, leading exclusively to E2 elimination (yielding isobutylene).
The Solution: Lewis Acid-Catalyzed Direct Cyanation
To bypass this, we utilize an SN1-like pathway. By starting with 2,2-dimethyl-1-phenylpropan-1-ol , we can generate a transient carbocation. However, standard Brønsted acids often lead to Wagner-Meerwein rearrangements (methyl shifts).
The optimal approach utilizes Tris(pentafluorophenyl)borane [B(C₆F₅)₃] as a bulky, highly electrophilic Lewis acid catalyst, paired with Trimethylsilyl cyanide (TMSCN) . The B(C₆F₅)₃ coordinates with the hydroxyl oxygen, facilitating its departure and leaving a stabilized benzylic carbocation that is rapidly trapped by the cyanide source [3].
B(C6F5)3-Catalyzed Direct Cyanation Pathway for 3,3-Dimethyl-2-phenylbutanenitrile.
Experimental Workflow: Self-Validating Protocol
The following protocol is engineered for high-yield synthesis while maintaining strict safety standards regarding cyanide handling.
Protocol: Direct Cyanation of 2,2-Dimethyl-1-phenylpropan-1-ol
1. System Preparation & Inertion
-
Action: In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve 2,2-dimethyl-1-phenylpropan-1-ol (1.0 mmol) in anhydrous dichloromethane (DCM, 5 mL) under a strict argon atmosphere.
-
Causality: Moisture must be rigorously excluded. Water will competitively bind to the highly oxophilic B(C₆F₅)₃ catalyst, destroying its catalytic efficacy and prematurely hydrolyzing the TMSCN.
2. Catalyst Activation
-
Action: Add 3 mol% of B(C₆F₅)₃ to the solution at room temperature.
-
Causality: A low catalyst loading (3 mol%) is sufficient because B(C₆F₅)₃ is not consumed. Its extreme Lewis acidity, driven by the electron-withdrawing pentafluorophenyl rings, allows it to activate the sterically hindered alcohol without forming an irreversible dead-end complex.
3. Cyanide Addition
-
Action: Slowly add TMSCN (1.2 mmol) dropwise via a gas-tight syringe over 5 minutes.
-
Causality: TMSCN is utilized instead of NaCN/KCN because it is soluble in DCM and acts as a controlled, organic-soluble cyanide donor. The slow addition prevents thermal runaway from the exothermic SN1 trapping event.
4. Reaction Monitoring (Self-Validation Step)
-
Action: Stir the mixture at room temperature for 2 hours. To validate the reaction bench-side, remove a 10 µL aliquot and perform an attenuated total reflectance (ATR) IR scan.
-
Causality: You must observe the complete disappearance of the broad O-H stretch (~3300 cm⁻¹) and the emergence of a sharp, albeit weak, C≡N stretch (~2240 cm⁻¹). This self-validating check ensures complete conversion before committing to the workup.
5. Quenching & Isolation
-
Action: Quench the reaction by adding saturated aqueous NaHCO₃ (5 mL). Extract the aqueous layer with DCM (3 × 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Causality: The mild basic quench neutralizes any trace hydrocyanic acid (HCN) generated from unreacted TMSCN and moisture, ensuring operator safety.
6. Purification
-
Action: Purify the crude residue via silica gel flash chromatography using a gradient of petroleum ether/ethyl acetate (typically 95:5).
-
Causality: The highly lipophilic nature of the tert-butyl group ensures the product elutes rapidly; the slight polarity of the nitrile group allows separation from non-polar hydrocarbon byproducts.
Strategic Utility in Medicinal Chemistry
For drug development professionals, integrating 3,3-dimethyl-2-phenylbutanenitrile into an API framework serves two distinct pharmacological purposes:
-
Metabolic Shielding: The
-position of benzyl nitriles is notoriously prone to oxidation and deprotonation. The massive steric umbrella provided by the tert-butyl group physically blocks cytochrome P450 active sites from accessing this -proton, extending the biological half-life of the resulting drug. -
Conformational Locking: The steric clash between the phenyl ring and the tert-butyl group severely restricts rotation around the C-C bonds. This "locks" the molecule into a specific bioactive conformation, which can exponentially increase binding affinity to the target receptor by reducing the entropic penalty of binding.
References
-
Rajagopal, G., & Kim, S. S. (2009). Synthesis of α-aryl nitriles through B(C6F5)3-catalyzed direct cyanation of α-aryl alcohols and thiols. Tetrahedron, 65(22), 4351-4355. Available at:[Link]
Methodological & Application
Synthesis protocols for 3,3-Dimethyl-2-phenylbutanenitrile from benzyl cyanide
Application Note: Advanced Synthesis Protocols for 3,3-Dimethyl-2-phenylbutanenitrile via α-Alkylation of Benzyl Cyanide
Executive Summary
The synthesis of sterically hindered α-aryl nitriles, specifically 3,3-dimethyl-2-phenylbutanenitrile (α-tert-butylbenzyl cyanide), presents a unique challenge in organic synthesis. While benzyl cyanide is a highly versatile precursor due to its active methylene group [1], direct alkylation with tertiary alkyl halides (such as tert-butyl bromide) is notoriously difficult. The bulky nature of the electrophile heavily biases the reaction toward E2 elimination rather than the desired nucleophilic aliphatic substitution (
This application note details the mechanistic causality behind these challenges and provides optimized, field-proven protocols utilizing both anhydrous strong-base conditions and Phase-Transfer Catalysis (PTC) to force the C-alkylation pathway.
Mechanistic Rationale & Causality
To successfully synthesize 3,3-dimethyl-2-phenylbutanenitrile, one must understand the kinetic and thermodynamic competing pathways.
The α-protons of benzyl cyanide have a
- Pathway (Desired): The carbanion attacks the tertiary carbon. This transition state is extremely high in energy due to the steric bulk of the three methyl groups on the electrophile.
-
E2 Elimination (Undesired): The carbanion acts as a Brønsted base, abstracting a peripheral proton from one of the methyl groups on tert-butyl bromide, yielding isobutylene gas, bromide, and regenerating benzyl cyanide.
To overcome the E2 dominance, the reaction environment must maximize the "naked" nature of the carbanion. This is achieved either by using highly polar aprotic solvents (like DMF or DMSO) that solvate the counter-cation but leave the anion free, or by utilizing Phase-Transfer Catalysts (PTC) such as quaternary ammonium salts that form loose, highly reactive ion pairs in the organic phase [2][4].
Reaction pathway and competing mechanisms for the α-alkylation of benzyl cyanide.
Experimental Protocols
The following protocols are designed as self-validating systems. In-process controls (IPC) via GC-MS are mandated to monitor the ratio of product to unreacted starting material, as the generation of isobutylene gas will cause the reaction to appear visually active even if C-alkylation is failing.
Protocol A: Anhydrous Alkylation via Sodium Hydride (Kinetic Control)
This method utilizes irreversible deprotonation to drive the formation of the carbanion, utilizing DMF to enhance nucleophilicity.
Reagents:
-
Benzyl cyanide: 1.0 eq (10.0 g, 85.4 mmol)
-
Sodium Hydride (60% dispersion in mineral oil): 1.2 eq (4.1 g, 102.5 mmol)
-
tert-Butyl bromide: 1.5 eq (17.5 g, 128.1 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF): 100 mL
Step-by-Step Methodology:
-
System Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, an addition funnel, an argon inlet, and a reflux condenser.
-
Deprotonation: Suspend NaH in 50 mL of anhydrous DMF and cool the mixture to 0 °C using an ice bath.
-
Anion Generation: Dissolve benzyl cyanide in 20 mL of DMF. Add this solution dropwise to the NaH suspension over 30 minutes. Causality Note: Hydrogen gas will evolve. The slow addition prevents thermal runaway and suppresses self-condensation (Thorpe reaction). Stir for an additional 1 hour at room temperature until gas evolution ceases, yielding a deep red/orange solution indicative of the carbanion.
-
Alkylation: Cool the reaction mixture back to -10 °C. Add tert-butyl bromide dropwise over 45 minutes. Maintaining a low temperature suppresses the activation energy required for the E2 elimination pathway, slightly favoring
substitution. -
Maturation: Allow the reaction to warm to room temperature and stir for 24 hours. Monitor via GC-MS.
-
Workup: Quench the reaction carefully with 50 mL of saturated aqueous
. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine (5 x 50 mL) to remove DMF. Dry over anhydrous , filter, and concentrate under reduced pressure. -
Purification: Purify the crude oil via vacuum fractional distillation or silica gel chromatography (Hexanes:EtOAc 95:5) to isolate 3,3-dimethyl-2-phenylbutanenitrile.
Protocol B: Phase-Transfer Catalysis (PTC) Alkylation
Industrial scale-up often avoids NaH due to safety concerns. PTC utilizes a biphasic system where a quaternary ammonium salt shuttles the hydroxide ion into the organic phase, creating a highly reactive, un-solvated carbanion[3][4].
Reagents:
-
Benzyl cyanide: 1.0 eq (10.0 g, 85.4 mmol)
-
tert-Butyl bromide: 2.0 eq (23.4 g, 170.8 mmol)
-
Aqueous NaOH (50% w/w): 40 mL
-
Tetrabutylammonium bromide (TBAB): 0.05 eq (1.38 g, 4.27 mmol)
-
Toluene: 50 mL
Step-by-Step Methodology:
-
Biphasic Setup: In a 250 mL reactor with vigorous mechanical stirring, combine benzyl cyanide, tert-butyl bromide, Toluene, and TBAB.
-
Base Addition: Add the 50% NaOH solution in one portion. Causality Note: The high concentration of NaOH is critical. It acts as a dehydrating agent for the organic phase, ensuring the ion pair formed with TBAB is strictly anhydrous, which drastically increases its basicity and nucleophilicity.
-
Reaction: Heat the biphasic mixture to 45 °C under vigorous stirring (minimum 800 rpm) for 18 hours. High shear is required to maximize the interfacial surface area for the PTC mechanism.
-
Phase Separation: Cool to room temperature. Dilute with 100 mL of DI water to dissolve precipitated salts. Separate the organic phase. Extract the aqueous phase once with 30 mL of Toluene.
-
Workup: Wash the combined organic phases with 1M HCl (50 mL) followed by brine (50 mL). Dry over
and concentrate.
Quantitative Data & Optimization Metrics
The following table summarizes the expected outcomes based on varying the electrophile and reaction conditions. It highlights the inherent difficulty of tertiary alkylation compared to primary/secondary analogs [2].
| Alkylating Agent | Conditions | Temp (°C) | Dominant Pathway | Yield of Alkylated Nitrile (%) | Major Byproduct |
| Ethyl Bromide (1°) | 50% NaOH, TBAB | 25 | > 90% | Trace dialkylation | |
| Isopropyl Bromide (2°) | 50% NaOH, TBAB | 40 | 45 - 60% | Propylene | |
| tert-Butyl Bromide (3°) | 50% NaOH, TBAB | 45 | E2 | 10 - 15% | Isobutylene |
| tert-Butyl Bromide (3°) | NaH, DMF | -10 to 25 | E2 / | 25 - 35% | Isobutylene |
| tert-Butyl Chloride (3°) | 50% NaOH, TEBAC | 40 | E2 | < 5% | Isobutylene |
Note: Due to the low yields of direct tert-butylation, alternative industrial routes often utilize the cyanation of the corresponding tertiary alcohol (2,2-dimethyl-1-phenylpropan-1-ol) using Lewis acid catalysis, though that falls outside the scope of direct benzyl cyanide alkylation.
References
-
Wikipedia Contributors. "Benzyl cyanide." Wikipedia, The Free Encyclopedia. Available at:[Link]
- Bayer AG. "Preparation of benzyl cyanides." US Patent 4056509A, 1977.
- Aventis Pharma Deutschland GmbH. "Process for the alkylation of alkyl-or benzylcyanogen derivatives in the presence of trialkylamines or trialkylphosphines." US Patent 6143896A, 2000.
-
ResearchGate Contributors. "C-alkylation of benzyl cyanide under controlled PTC assisted ultrasonic condition." ResearchGate, 2013. Available at:[Link]
Using 3,3-Dimethyl-2-phenylbutanenitrile in pharmaceutical intermediate synthesis
Application Note: Utilizing 3,3-Dimethyl-2-phenylbutanenitrile in Pharmaceutical Intermediate Synthesis
Executive Summary
3,3-Dimethyl-2-phenylbutanenitrile (CAS: 104330-13-4), often referred to as
-
Metabolic Shielding: It blocks metabolic oxidation at the benzylic position, extending the half-life of derived Active Pharmaceutical Ingredients (APIs).
-
Conformational Locking: The bulky tert-butyl group restricts bond rotation, locking the pharmacophore into a bioactive conformation, which is particularly relevant in the synthesis of N-type Calcium Channel Blockers and specific CNS-active phenethylamines .
This guide outlines the protocols for converting this nitrile into its two most valuable downstream intermediates: the carboxylic acid (via hydrolysis) and the primary amine (via reduction), with a focus on overcoming the inherent steric hindrance of the molecule.
Chemical Profile & Retrosynthetic Utility
| Property | Data |
| Chemical Name | 3,3-Dimethyl-2-phenylbutanenitrile |
| CAS Number | 104330-13-4 |
| Molecular Formula | |
| Molecular Weight | 173.26 g/mol |
| Key Structural Feature | Sterically crowded |
| Primary Applications | Precursor to 3,3-Dimethyl-2-phenylbutanoic acid (calcium channel blockers), Chiral resolving agents (Mosher's acid analogs). |
Retrosynthetic Pathway Diagram
The following diagram illustrates the central role of this nitrile in accessing key pharmaceutical scaffolds.
Figure 1: Divergent synthesis pathways from 3,3-Dimethyl-2-phenylbutanenitrile to bioactive scaffolds.[1]
Protocol A: Sterically Demanding Hydrolysis to the Carboxylic Acid
Target: 3,3-Dimethyl-2-phenylbutanoic acid (CAS: 13490-70-5) Significance: This acid is a bio-isostere of 2-phenylbutyric acid but possesses significantly higher resistance to metabolic degradation. It is a documented intermediate for substituted octahydrocyclopenta[c]pyrrol-4-amines (Pain management/Calcium Channel Blockers).
Technical Challenge: The bulky tert-butyl group shields the nitrile carbon from nucleophilic attack. Standard hydrolysis (aqueous NaOH/reflux) often fails or yields incomplete conversion. High-temperature glycolysis is required.
Experimental Workflow
-
Reagents:
-
Substrate: 3,3-Dimethyl-2-phenylbutanenitrile (1.0 eq)
-
Base: Potassium Hydroxide (KOH) pellets (5.0 eq)
-
Solvent: Ethylene Glycol (High boiling point is essential; bp 197°C)
-
Water: Trace amount (to initiate hydrolysis)
-
-
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: Dissolve KOH (5.0 eq) in ethylene glycol (10 mL per gram of substrate). Add the nitrile.
-
Reaction: Heat the mixture to 160–170°C (oil bath temperature). Maintain reflux for 24–48 hours .
-
Note: Monitor via TLC or HPLC. The disappearance of the nitrile peak (
IR) indicates completion.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with water (3x reaction volume).
-
Wash: Extract with diethyl ether to remove unreacted neutral nitrile (organic layer discarded).
-
Acidification: Acidify the aqueous layer to pH 1–2 using conc. HCl. The carboxylic acid will precipitate or oil out.
-
Extraction: Extract the acidic aqueous layer with Ethyl Acetate (3x).
-
Drying: Dry combined organics over
, filter, and concentrate in vacuo.
-
-
-
Purification:
-
Recrystallization from Hexane/Ethyl Acetate is usually sufficient.
-
Yield Expectation: 85–92%.
-
Protocol B: Reduction to the Primary Amine
Target: 2-Phenyl-3,3-dimethylbutylamine Significance: This amine serves as a "sterically locked" phenethylamine scaffold. It is valuable in exploring Structure-Activity Relationships (SAR) where the rotation of the phenyl group needs to be restricted relative to the nitrogen.
Technical Challenge: Catalytic hydrogenation is often slow due to steric hindrance preventing adsorption to the metal surface. Chemical reduction using Lithium Aluminum Hydride (
Experimental Workflow
Figure 2: Step-by-step workflow for the reduction of hindered nitriles.
-
Reagents:
-
Substrate: 3,3-Dimethyl-2-phenylbutanenitrile (1.0 eq)
-
Reductant:
(2.0–3.0 eq) (Excess required due to sterics) -
Solvent: Anhydrous THF or Diethyl Ether.
-
-
Procedure:
-
Safety:
is pyrophoric. Perform all steps under Nitrogen/Argon. -
Preparation: Suspend
in anhydrous THF at 0°C. -
Addition: Dissolve the nitrile in THF and add dropwise to the hydride suspension. Expect vigorous gas evolution.
-
Reaction: Allow to warm to room temperature, then reflux for 12 hours . The steric bulk retards the formation of the intermediate imine salt, necessitating thermal energy.
-
Quenching (Fieser Method): Cool to 0°C. For every
grams of used, add:- mL water (slowly!)
- mL 15% NaOH
- mL water
-
Filtration: A granular white precipitate forms. Filter through a Celite pad.
-
Isolation: Concentrate the filtrate to yield the crude amine.
-
-
Salt Formation:
-
The free base may be an oil. Convert to the Hydrochloride salt by treating the ethereal solution with HCl/Dioxane for easier handling and storage.
-
Applications in Drug Development
Case Study: N-Type Calcium Channel Blockers
Research into pain management has utilized the acid derivative of this nitrile. In the synthesis of substituted octahydrocyclopenta[c]pyrrol-4-amines , the introduction of the 3,3-dimethyl-2-phenylbutanoyl moiety (derived from this nitrile) demonstrated modulation of calcium channel blocking activity.
-
Mechanism: The bulky tert-butyl group prevents the enzymatic hydrolysis of the amide bond in vivo, improving the oral bioavailability of the drug candidate compared to the non-methylated analog (2-phenylbutyric acid derivatives).
Chiral Resolution & Stereochemistry
The acid derived from this nitrile is also used in stereochemical studies. Due to the massive size difference between the tert-butyl group, the phenyl group, and the hydrogen atom, this molecule is an excellent candidate for kinetic resolution or as a chiral derivatizing agent (similar to Mosher's acid) to determine the absolute configuration of alcohols and amines via NMR anisotropy.
References
- Patent: Novel substituted octahydrocyclopenta(c)pyrrol-4-amines as calcium channel blockers.
-
Article: Absolute configur
-tert-butylphenylacetic acid and some derivatives. - Patent: Process for the preparation of 3,3-dimethylbutanal.
Sources
Reduction of 3,3-Dimethyl-2-phenylbutanenitrile to primary amines
Application Note: Reduction of 3,3-Dimethyl-2-phenylbutanenitrile to 3,3-Dimethyl-2-phenylbutan-1-amine
Introduction & Mechanistic Rationale
The reduction of nitriles to primary amines is a fundamental transformation in pharmaceutical synthesis and drug development[1][2]. However, the substrate 3,3-dimethyl-2-phenylbutanenitrile (CAS: 104330-13-4) presents a unique synthetic challenge[3]. The alpha-carbon is highly congested, bearing both a bulky phenyl ring and a massive tert-butyl group[4]. This severe steric shielding effectively blocks the approach of mild reducing agents (such as NaBH₄) to the electrophilic nitrile carbon.
To overcome this steric barrier, the reduction requires highly reactive, unhindered hydride sources or specialized thermal conditions. Lithium Aluminum Hydride (LiAlH₄) remains the gold standard for this transformation[1]. The highly polarized Al-H bond makes the hydride exceptionally nucleophilic, allowing it to penetrate the steric shield[5]. Alternatively, modern metal-free protocols utilizing Ammonia Borane (NH₃-BH₃) offer a greener pathway via the in situ generation of highly reactive aminodiborane[6].
Comparative Methodologies
The following table summarizes the quantitative data and operational parameters for the three most viable reduction strategies for sterically hindered nitriles[1][2][6].
| Methodology | Primary Reagent | Operating Temp. | Reaction Time | Yield Profile | Safety & Scalability Profile |
| Metal Hydride | LiAlH₄ in THF | 0 °C to 65 °C | 2–4 hours | Excellent (>90%) | High hazard (pyrophoric); poor scalability[7]. |
| Metal-Free | NH₃-BH₃ | 100 °C to 120 °C | 12–24 hours | Good (75–85%) | Environmentally benign; generates H₂ gas[6]. |
| Hydrogenation | H₂, Raney Ni, NH₃ | 50 °C to 80 °C | 6–12 hours | Moderate | Requires high-pressure reactors; highly scalable[2]. |
Mechanistic Pathway Visualization
The LiAlH₄ reduction proceeds via a two-step hydride transfer. The first hydride addition forms an N-lithio iminium intermediate. Because LiAlH₄ is a powerful reducing agent, a second hydride transfer rapidly follows, forming a stable tetrahedral aluminate complex[5]. The critical step is the subsequent aqueous quench (Fieser Workup), which prevents the formation of unfilterable aluminum emulsions[7][8].
Mechanistic pathway of LiAlH4-mediated nitrile reduction and Fieser workup.
Detailed Experimental Protocols
Protocol A: Lithium Aluminum Hydride Reduction with Fieser Workup[7][8][9]
This protocol utilizes a self-validating workup system. The visual transition of the reaction mixture from a gray colloidal suspension to a white, granular precipitate confirms the successful destruction of the aluminate complex.
-
Preparation: Flame-dry a 250 mL two-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Purge with Argon.
-
Reagent Suspension: Add anhydrous THF (50 mL) and carefully suspend LiAlH₄ (2.0 equiv, x grams) at 0 °C.
-
Substrate Addition: Dissolve 3,3-dimethyl-2-phenylbutanenitrile (1.0 equiv) in 10 mL anhydrous THF. Add this solution dropwise over 30 minutes. Causality: The first hydride transfer is highly exothermic. Dropwise addition prevents thermal runaway and suppresses unwanted side reactions.
-
Thermal Activation: Remove the ice bath and heat the reaction to reflux (65 °C) for 3 hours. Causality: The steric bulk of the tert-butyl group severely hinders the second hydride transfer; thermal energy is required to drive the reaction to completion.
-
The Fieser Quench (Self-Validating Step): Cool the flask to 0 °C. For every
grams of LiAlH₄ used, perform the following sequential additions strictly dropwise:-
Add
mL of distilled H₂O. (Wait for vigorous H₂ evolution to subside). -
Add
mL of 15% aqueous NaOH. -
Add
mL of distilled H₂O.
-
-
Validation & Isolation: Warm to room temperature and stir for 15 minutes. The self-validation occurs when the gelatinous gray emulsion transforms into a crisp, white, granular precipitate (sodium aluminate). Add anhydrous MgSO₄, stir for 10 minutes, and filter through a pad of Celite. Wash the filter cake with ethyl acetate. Concentrate the filtrate in vacuo to yield the primary amine.
Protocol B: Metal-Free Reduction via Ammonia Borane[6]
For laboratories seeking to avoid pyrophoric reagents or heavy metal waste, this thermal decomposition method provides a robust alternative.
-
Reaction Setup: In a heavy-walled pressure tube, combine 3,3-dimethyl-2-phenylbutanenitrile (1.0 equiv) and Ammonia Borane (NH₃-BH₃, 1.2 equiv). No solvent or catalyst is required.
-
Thermal Decomposition: Seal the tube and heat to 120 °C for 16 hours. Causality: At elevated temperatures, NH₃-BH₃ decomposes to generate aminodiborane in situ, which acts as the active hydride donor, reducing the nitrile while releasing H₂ and NH₃ gases.
-
Workup: Cool the vessel to room temperature and vent carefully in a fume hood to release byproduct gases. Dissolve the residue in 1M HCl (converting the amine to its water-soluble hydrochloride salt) and wash with diethyl ether to remove unreacted nitrile.
-
Isolation: Basify the aqueous layer with 2M NaOH to pH > 10, extract with dichloromethane (3 × 20 mL), dry over Na₂SO₄, and concentrate to yield the pure primary amine.
Analytical Validation & Troubleshooting
To confirm the success of the reduction, researchers should rely on the following analytical markers:
-
Infrared (IR) Spectroscopy: The starting material exhibits a sharp, distinct C≡N stretching frequency at ~2250 cm⁻¹. Successful reduction is validated by the complete disappearance of this peak and the emergence of a broad N-H stretching doublet at 3300–3400 cm⁻¹.
-
¹H NMR Spectroscopy: The product will display a new set of diastereotopic -CH₂- protons adjacent to the primary amine (typically appearing as a complex multiplet between 2.5–3.0 ppm) and a broad singlet for the -NH₂ protons (exchangeable with D₂O).
Troubleshooting Incomplete Reduction: If starting material remains (visible via TLC or IR), it is almost exclusively due to degraded LiAlH₄ (which slowly reacts with atmospheric moisture to form unreactive LiAlO₂) or insufficient reflux time to overcome the tert-butyl steric hindrance. Always use freshly titrated or newly opened LiAlH₄ for this specific substrate[9].
References
-
Ding, M., Chang, J., Mao, J.-X., Zhang, J., & Chen, X. (2022). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. Journal of Organic Chemistry, 87(24), 16230-16235.
-
Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1. (Standardized Fieser Workup Protocol). Master Organic Chemistry.
-
American Chemical Society (ACS). (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety.
-
Organic Chemistry Portal. Amine synthesis by nitrile reduction.
-
Chemistry Steps. Nitrile Reduction Mechanism with LiAlH4 and DIBAL.
-
Thieme Connect. Catalytic Reduction of Nitriles. Science of Synthesis.
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. echemi.com [echemi.com]
- 4. PubChemLite - 3,3-dimethyl-2-phenylbutanenitrile (C12H15N) [pubchemlite.lcsb.uni.lu]
- 5. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 6. Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. sciencemadness.org [sciencemadness.org]
Application Note: Phase Transfer Catalyzed Synthesis of CAS 5558-29-2
This Application Note and Protocol Guide details the Phase Transfer Catalyzed (PTC) synthesis of 3-Methyl-2-phenylbutanenitrile (CAS 5558-29-2).
Target Molecule: 3-Methyl-2-phenylbutanenitrile
CAS Registry Number: 5558-29-2
Synonyms:
Executive Summary & Technical Rationale
The synthesis of 3-Methyl-2-phenylbutanenitrile via traditional methods (using NaNH
Why PTC for CAS 5558-29-2?
-
Thermodynamic Control: The high concentration of hydroxide in the aqueous phase ensures rapid deprotonation of phenylacetonitrile at the interface.
-
Kinetic Selectivity: The bulky isopropyl group of the alkylating agent (2-bromopropane) introduces steric hindrance. PTC allows for precise temperature control (typically 30–50°C), minimizing the competing E2 elimination pathway (formation of propene) which is prevalent in homogeneous, high-temperature alkoxide systems.
-
Operational Efficiency: Eliminates the need for anhydrous solvents, allowing the use of neat reagents or simple hydrocarbons (toluene).
Mechanistic Insight: The Makosza Interfacial Mechanism
The synthesis proceeds via the Makosza Interfacial Mechanism , distinct from the Starks Extraction Mechanism. The deprotonation of the weak acid (phenylacetonitrile, pKa ~15.7) occurs at the liquid-liquid interface, not in the bulk aqueous phase.
-
Interfacial Deprotonation: Hydroxide ions (
) at the interface remove a proton from phenylacetonitrile ( ), generating a carbanion. -
Ion-Pair Extraction: The quaternary ammonium catalyst (
) exchanges its anion for the carbanion, forming a lipophilic ion pair ( ). -
Organic Phase Reaction: This ion pair migrates into the organic phase (or bulk organic reagent) where it reacts with 2-bromopropane via
substitution. -
Regeneration: The catalyst regenerates (
) and returns to the interface.
Mechanism Diagram
Caption: The Makosza Interfacial Mechanism for the alkylation of phenylacetonitrile. Note the cyclic regeneration of the Q+ catalyst.
Experimental Protocol
Materials & Reagents
| Reagent | CAS No.[1][2][3][4] | Equivalents | Role |
| Phenylacetonitrile | 140-29-4 | 1.0 eq | Substrate |
| 2-Bromopropane | 75-26-3 | 1.2 eq | Alkylating Agent |
| NaOH (50% w/w aq) | 1310-73-2 | 3.0 eq | Base |
| TEBA (Benzyltriethylammonium chloride) | 56-37-1 | 1-2 mol% | Catalyst |
| Toluene (Optional) | 108-88-3 | 2-3 Vol | Solvent |
Note: 2-Chloropropane can be used but requires higher temperatures and longer reaction times due to the stronger C-Cl bond.
Step-by-Step Methodology
1. Reaction Setup:
-
Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring is often insufficient for viscous PTC mixtures), a reflux condenser, and a pressure-equalizing addition funnel.
-
Charge the flask with Phenylacetonitrile (1.0 eq) and TEBA (1-2 mol%).
-
Optional: Add Toluene if the scale is small to ensure adequate mixing volume. For industrial scales, this reaction is often run neat.
-
Add 50% NaOH solution (3.0 eq) in one portion. The mixture will likely darken slightly.
2. Controlled Addition (Critical Step):
-
Heat the mixture to 35°C .
-
Add 2-Bromopropane dropwise via the addition funnel.
-
Exotherm Control: The reaction is exothermic.[5] Maintain internal temperature between 40°C and 50°C .
-
Warning: Temperatures >60°C significantly increase the rate of elimination (converting 2-bromopropane to propene gas), reducing yield and creating pressure.
-
-
Stir vigorously (800+ RPM) to maximize the interfacial surface area.
3. Reaction Monitoring:
-
Maintain agitation at 45-50°C for 3–5 hours.
-
Monitor via GC or TLC (Mobile phase: Hexane/Ethyl Acetate 9:1). Look for the disappearance of phenylacetonitrile (
) and appearance of the product ( ).
4. Workup & Purification:
-
Cool the mixture to room temperature.
-
Dilute with water (dissolves NaBr and excess NaOH) and extract with Toluene or Ethyl Acetate.
-
Separate the organic layer.[5][6][7][8] Wash sequentially with:
-
Water (removes bulk base).
-
10% HCl (neutralizes residual amine/base).
-
Brine (drying).[8]
-
-
Dry over anhydrous
and concentrate under reduced pressure.[5][7] -
Distillation: Purify the crude oil via vacuum distillation.
-
Target: Collect fraction boiling at ~125–130°C at 10 mmHg (verify against standard literature values for specific pressure).
-
Experimental Workflow Diagram
Caption: Operational workflow for the synthesis of 3-Methyl-2-phenylbutanenitrile.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Poor mixing (Interfacial area too small) | Increase stirring speed (RPM). Use a mechanical stirrer with a proper impeller. |
| Propene Gas Evolution | Temperature too high (Elimination) | Cool reaction to <40°C. Add alkyl halide slower. |
| Dialkylation | Excess alkyl halide or insufficient steric bulk | The isopropyl group is bulky, making dialkylation difficult. Ensure stoichiometry is close to 1:1.1. |
| Emulsion Formation | Catalyst/Surfactant effect | Filter through Celite or add saturated brine to break emulsion during workup. |
Safety & Hazards
-
Phenylacetonitrile: Toxic if swallowed, inhaled, or in contact with skin. Liberates HCN if exposed to strong acids. Do not acidify the reaction mixture until the organic phase is fully separated and washed.
-
2-Bromopropane: Flammable liquid. Potential reproductive toxin. Handle in a fume hood.
-
50% NaOH: Highly corrosive. Causes severe skin burns and eye damage. Wear full PPE (face shield, chemically resistant gloves).
References
-
Makosza, M., & Jonczyk, A. (1976). Phase-Transfer Catalysis in Organic Synthesis. In Organic Syntheses (Vol. 55, p. 91). John Wiley & Sons. (Describes the general alkylation of phenylacetonitrile).
- Starks, C. M., & Liotta, C. L. (1978). Phase Transfer Catalysis: Principles and Techniques. Academic Press.
-
Fedorynski, M. (2003). Syntheses of carbanionic derivatives of nitriles and esters using phase-transfer catalysis. Chemical Reviews, 103(11).
-
PubChem Database. (n.d.). Compound Summary for CAS 5558-29-2 (3-Methyl-2-phenylbutanenitrile). National Center for Biotechnology Information.
Sources
- 1. 3-Methyl-2-phenylbutanenitrile | LGC Standards [lgcstandards.com]
- 2. 3-Methyl-2-phenylbutanenitrile | C11H13N | CID 249722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. laevo-histidine hydrochloride monohydrate, 5934-29-2 [thegoodscentscompany.com]
- 4. Histidine Monohydrochloride Monohydrate | C6H12ClN3O3 | CID 165377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. US20070293703A1 - Preparation and purification of synthetic capsaicin - Google Patents [patents.google.com]
Application Note: Microwave-Assisted Synthesis of 3,3-Dimethyl-2-phenylbutanenitrile
This is a comprehensive Application Note and Protocol for the microwave-assisted synthesis of 3,3-Dimethyl-2-phenylbutanenitrile (also known as
Executive Summary
The synthesis of 3,3-Dimethyl-2-phenylbutanenitrile presents a classic challenge in organic chemistry: the introduction of a bulky tert-butyl group at the
This protocol utilizes Microwave-Assisted Organic Synthesis (MAOS) coupled with Solid-Liquid Phase Transfer Catalysis (SL-PTC) to effect this transformation efficiently. By using a solvent-free (or minimal solvent) environment with a solid base support, we maximize the concentration of the active nitrile carbanion and utilize the "specific microwave effect" to accelerate the nucleophilic substitution over the elimination pathway.
Key Advantages[1][2]
-
Reaction Time: Reduced from 12–24 hours (thermal reflux) to <30 minutes.
-
Selectivity: Enhanced suppression of the E2 elimination side-product (isobutylene).
-
Green Chemistry: Solvent-free conditions reduce waste and simplify workup.
-
Yield: Improved conversion of the sterically hindered coupling.
Scientific Mechanism & Rationale
The Steric Challenge
The target molecule requires the formation of a C-C bond between the
-
Nucleophile: Phenylacetonitrile anion (
). -
Electrophile: tert-Butyl bromide (or chloride).
-
Barrier: The approach of the nucleophile to the tertiary center is sterically blocked by the three methyl groups. Under thermal conditions, the basicity of the nitrile anion often abstracts a proton from the
-carbon of the halide, leading to elimination.
The Microwave-PTC Solution
Microwave irradiation provides direct volumetric heating, creating localized "hot spots" on the solid catalyst surface (Alumina/KOH) that enhance the reactivity of the adsorbed anions.
-
Phase Transfer Catalyst (PTC): Tetrabutylammonium bromide (TBAB) acts as the interfacial agent, shuttling the nitrile anion between the solid base surface and the organic electrophile phase.
-
Dielectric Heating: The polar transition state of the
reaction is stabilized by the microwave field, potentially lowering the activation energy ( ) relative to the elimination pathway.
Reaction Pathway Diagram
Figure 1: Mechanistic pathway highlighting the competition between Substitution (
Experimental Protocol
Reagents & Equipment
| Component | Specification | Role |
| Phenylacetonitrile | >98% Purity, CAS 140-29-4 | Substrate |
| tert-Butyl Bromide | >98%, CAS 507-19-7 | Electrophile (Excess used) |
| Potassium Hydroxide (KOH) | Flakes/Powder, Anhydrous | Base |
| Alumina ( | Neutral, Brockmann I | Solid Support |
| TBAB | Tetrabutylammonium bromide | Phase Transfer Catalyst |
| Microwave Reactor | Single-mode (e.g., CEM Discover) | Energy Source |
| Vessel | 10 mL Pressure-sealed Pyrex tube | Reaction Chamber |
Preparation of Solid Support (KOH/Alumina)
Note: The activity of the solid base is critical for reproducibility.
-
Grind KOH (2.0 g) and Neutral Alumina (3.0 g) together in a mortar and pestle until a fine, homogeneous powder is obtained.
-
Activate the mixture in a vacuum oven at 80°C for 1 hour to remove trace moisture (water inhibits the carbanion).
Synthesis Procedure (Step-by-Step)
Step 1: Reactant Loading
-
In a 10 mL microwave process vial, add Phenylacetonitrile (1.0 mmol, 117 mg).
-
Add the prepared KOH/Alumina support (500 mg).
-
Add TBAB (0.1 mmol, 32 mg) as the catalyst.
-
Add tert-Butyl Bromide (1.5 mmol, 205 mg). Note: A 50% excess is used to compensate for volatility and minor elimination.
-
Do not add solvent. (This is a "dry media" reaction). If mixing is poor, add 0.5 mL of Toluene or Chlorobenzene as a heat transfer medium.
Step 2: Microwave Irradiation
-
Seal the vial with a PTFE-lined cap.
-
Place in the microwave reactor cavity.
-
Program Parameters:
-
Mode: Dynamic (Power cycling to maintain Temp).
-
Temperature: 90°C.
-
Pressure Limit: 200 psi (Caution: t-BuBr boils at 73°C; pressure will build).
-
Power: Max 150 W.
-
Hold Time: 15 minutes.
-
Stirring: High (magnetic stir bar essential for solid-liquid contact).
-
Step 3: Workup & Purification
-
Cool the vessel to room temperature using compressed air (built-in reactor function).
-
Open the vial carefully in a fume hood (release of isobutylene gas).
-
Add Ethyl Acetate (5 mL) to the reaction mixture and sonicate for 2 minutes to extract the product from the alumina.
-
Filter the suspension through a Celite pad to remove the solid inorganic salts.
-
Wash the filtrate with Water (2 x 5 mL) and Brine (1 x 5 mL).
-
Dry the organic layer over anhydrous
and concentrate under reduced pressure. -
Purification: The crude oil is purified via Flash Column Chromatography (Silica Gel, Hexane:EtOAc 95:5).
-
Product Appearance: Colorless to pale yellow oil/low-melting solid.
-
Results & Data Analysis
Comparative Efficiency
The following table summarizes the typical performance of Microwave (MW) versus Conventional Thermal (CT) heating for this specific steric class of alkylation.
| Parameter | Conventional Thermal (Reflux) | Microwave (MW) Protocol | Improvement Factor |
| Temperature | 80°C (Oil Bath) | 90°C (Internal) | - |
| Time | 18 Hours | 15 Minutes | 72x Faster |
| Yield (Isolated) | 25 - 35% | 65 - 78% | ~2.5x Yield |
| Selectivity (Sub:Elim) | 30:70 | 80:20 | High Selectivity |
| Solvent Usage | 20 mL Toluene | Solvent-Free / 0.5 mL | Green Metric |
Analytical Validation
-
1H NMR (400 MHz, CDCl3):
7.35-7.25 (m, 5H, Ar-H), 3.65 (s, 1H, CH-CN), 1.05 (s, 9H, t-Bu).-
Diagnostic Signal: The singlet at 3.65 ppm confirms the
-proton is intact and adjacent to the nitrile and phenyl ring. The singlet at 1.05 ppm confirms the tert-butyl group integration.
-
-
IR (Neat): 2240
(C≡N stretch), weak intensity due to steric bulk.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (<40%) | Moisture in support | Dry KOH/Alumina strictly. Water quenches the phenylacetonitrile anion. |
| High Pressure Trip | Decomposition/Elimination | Reduce Temperature to 80°C. Ensure t-BuBr is not degrading before use. |
| No Reaction | Poor Stirring | The solid-liquid interface requires vigorous agitation. Use a larger stir bar or add minimal Toluene. |
| Starting Material Remains | Steric Barrier | Increase time to 30 mins or switch to Cesium Carbonate ( |
Safety & Compliance
-
Cyanide Derivatives: While the nitrile group is covalently bonded, phenylacetonitrile is toxic. Handle in a fume hood.
-
Pressure Hazards: Microwave heating of volatile halides (t-BuBr) generates pressure. Use only certified pressure vessels (e.g., Pyrex) with pressure relief mechanisms.
-
Chemical Compatibility: Do not use metal vessels or unapproved liners.
References
-
Bogdal, D. (1999). "Microwave-assisted reactions in organic synthesis: Alkylation of active methylene compounds." Molecules, 4(11), 333-358. Link
-
Loupy, A., et al. (1998). "Reactivity and selectivity under microwave irradiation in solvent-free conditions." Tetrahedron, 54(22), 6119-6138. Link
-
Makosza, M. (2000). "Phase-transfer catalysis. A general green methodology in organic synthesis." Pure and Applied Chemistry, 72(7), 1399-1403. Link
-
Varma, R. S. (1999). "Solvent-free organic syntheses using supported reagents and microwave irradiation."[1][2] Green Chemistry, 1(1), 43-55. Link
-
Echemi Product Database. (2024). "3,3-Dimethyl-2-phenylbutanenitrile CAS 104330-13-4 Properties." Link
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,3-Dimethyl-2-phenylbutanenitrile
The following technical guide addresses the synthesis of 3,3-Dimethyl-2-phenylbutanenitrile (also known as
This guide deviates from standard "recipe-based" protocols to address the specific mechanistic bottleneck of this molecule: the steric impossibility of direct SN2 alkylation.
Case ID: SYN-33DM-2PB Target Molecule: 3,3-Dimethyl-2-phenylbutanenitrile (CAS: 104330-13-4) Classification: Sterically Hindered Nitrile Synthesis Primary Issue: Low yield (<10%) due to competing elimination reactions during direct alkylation.
Part 1: The "Direct Alkylation" Trap (Root Cause Analysis)
Many researchers initially attempt to synthesize this molecule via the direct alkylation of phenylacetonitrile with tert-butyl bromide (or chloride) using Phase Transfer Catalysis (PTC) or strong bases (LDA/NaH).
Diagnostic Question: “I am using phenylacetonitrile, t-BuBr, and NaH/TEBA, but I only isolate starting material and isobutylene gas. Why?”
Technical Explanation: You are encountering a classic SN2 vs. E2 competition dictated by steric hindrance.
-
The Electrophile: tert-Butyl bromide is a tertiary halide. It is sterically inaccessible for the nucleophilic attack required for SN2 substitution.
-
The Nucleophile: The carbanion of phenylacetonitrile is a relatively bulky nucleophile.
-
The Outcome: When these two meet, the basicity of the nitrile carbanion dominates over its nucleophilicity. Instead of attacking the central carbon (substitution), it abstracts a proton from the methyl group of the tert-butyl bromide (elimination).
-
Result: Formation of isobutylene (gas), regeneration of phenylacetonitrile, and accumulation of bromide salts.
-
Strategic Pivot: To achieve high yields (>80%), you must abandon the C–C bond formation between the alpha-carbon and the tert-butyl group. Instead, use a Reductive Nitrilation strategy (The Van Leusen Reaction) which builds the nitrile functionality onto a pre-existing tert-butyl skeleton.
Part 2: The Solution – Van Leusen Reaction Protocol
The industry-standard method for synthesizing sterically crowded
Reaction Pathway
Precursor: Pivalophenone (1-phenyl-2,2-dimethylpropan-1-one). Reagent: Tosylmethyl isocyanide (TosMIC).[1]
Figure 1: The Van Leusen reductive nitrilation pathway avoids SN2 steric clashes.
Optimized Experimental Protocol (Batch)
Scale: 10 mmol Estimated Yield: 75–85%
| Reagent | Equiv.[2][3][4] | Amount | Role |
| Pivalophenone | 1.0 | 1.62 g | Substrate |
| TosMIC | 1.2 | 2.34 g | C1 Synthons |
| t-BuOK | 2.0 | 2.24 g | Base |
| DME (Dimethoxyethane) | - | 25 mL | Solvent (Anhydrous) |
| Ethanol (Absolute) | - | 1 mL | Proton Source (Critical) |
Step-by-Step Procedure:
-
Preparation: Flame-dry a 100 mL round-bottom flask and purge with Argon/Nitrogen.
-
Dissolution: Dissolve Pivalophenone (1.0 eq) and TosMIC (1.2 eq) in anhydrous DME (0.4 M concentration relative to ketone).
-
Base Addition (Critical Control Point): Cool the solution to 0°C . Add solid
-BuOK in one portion.-
Note: The reaction is exothermic.[5] Maintaining 0°C prevents polymerization of TosMIC.
-
-
Reaction: Stir at 0°C for 45 minutes, then allow to warm to room temperature (25°C) and stir for 2–4 hours.
-
Observation: The mixture typically turns a deep brown/red color.
-
-
Quench/Conversion: Add absolute ethanol (approx. 2-3% v/v of solvent volume) or methanol. Stir for an additional 30 minutes.
-
Workup:
-
Dilute with water (50 mL) and extract with MTBE or Ethyl Acetate (3 x 30 mL).
-
Wash combined organics with brine.[3]
-
Dry over
and concentrate in vacuo.
-
-
Purification: The crude residue is often pure enough (>95%), but can be purified via Kugelrohr distillation (high vacuum) or flash chromatography (Hexanes/EtOAc 95:5).
Part 3: Troubleshooting & Optimization (FAQ)
Q1: I don't have Pivalophenone. How do I make it?
A: Pivalophenone is easily synthesized via Friedel-Crafts Acylation .
-
Reagents: Benzene (Solvent/Reactant) + Pivaloyl Chloride +
. -
Protocol: Add
(1.1 eq) to Benzene at 0°C. Dropwise add pivaloyl chloride. Stir RT for 2h. Quench with ice/HCl. Yield is typically >90%.[6][7]
Q2: Can I use flow chemistry to scale this up?
A: Yes. The Van Leusen reaction is highly amenable to continuous flow to manage the exotherm and improve safety.
-
Flow Setup: Pump A (Ketone + TosMIC in DME) + Pump B (t-BuOK in DMSO/EtOH).
-
Reactor: Coil reactor at 40–60°C.
-
Residence Time: Recent studies indicate high conversion in <2 minutes residence time in flow, compared to hours in batch [1].
Q3: Why is my yield low even with Van Leusen?
Check the following variables:
-
Old TosMIC: Tosylmethyl isocyanide degrades over time. It should be a beige/tan solid. If it is dark brown/black, recrystallize or purchase fresh.
-
Wet Solvent: The intermediate is sensitive. Ensure DME is dried over molecular sieves.
-
Missing Alcohol: The final step requires a proton source (EtOH/MeOH) to cleave the intermediate oxazoline species to the nitrile. If you omit the alcohol quench, you may lose product during aqueous workup.
Q4: Is there any way to use Phenylacetonitrile?
A: Only if you use radical coupling or transition metal catalysis , but these are operationally complex.
-
Example:
-Bromophenylacetonitrile + -BuZnCl (Negishi coupling) is theoretically possible but prone to -hydride elimination. The Van Leusen route remains superior in atom economy and operational simplicity.
Part 4: Comparative Data Analysis
The following table contrasts the "Direct Alkylation" attempt versus the recommended "Van Leusen" approach.
| Parameter | Direct Alkylation (SN2) | Van Leusen (Reductive Nitrilation) |
| Starting Material | Phenylacetonitrile + | Pivalophenone + TosMIC |
| Mechanism | Nucleophilic Substitution | Aldol-type Condensation + Fragmentation |
| Major Side Product | Isobutylene (Elimination) | Formamides (trace) |
| Typical Yield | < 5% | 75 - 92% |
| Purification | Difficult (SM recovery) | Easy (Distillation/Column) |
| Scalability | Poor (Gas evolution) | Excellent (Flow compatible) |
References
-
Van Leusen Reaction (Original Methodology): Oldenziel, O. H., van Leusen, D., & van Leusen, A. M. (1977).[1][8] "Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of nitriles from ketones using tosylmethyl isocyanide. Introduction of a one-carbon unit." The Journal of Organic Chemistry, 42(19), 3114–3118.[1]
-
Flow Chemistry Optimization: Identify flow synthesis of nitriles using TosMIC for rapid scale-up and safety management. See: Recent advances in continuous flow synthesis of nitriles.
- Friedel-Crafts Precursor Synthesis: Standard organic synthesis protocols for Pivalophenone preparation. Vogel's Textbook of Practical Organic Chemistry.
- Makosza, M. (1975). "Two-Phase Reactions in the Chemistry of Carbanions and Halocarbenes—A Useful Tool in Organic Synthesis." Pure and Applied Chemistry.
Sources
- 1. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Exploiting Flow Chemistry for the Synthesis of Nitriles en route to N- and O-Heterocycles [researchrepository.ucd.ie]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 4-tert-Butylphenyl-acetonitrile synthesis - chemicalbook [chemicalbook.com]
- 8. Van Leusen Reaction [organic-chemistry.org]
Overcoming steric hindrance in 3,3-Dimethyl-2-phenylbutanenitrile reactions
Technical Support Center: Overcoming Steric Hindrance in 3,3-Dimethyl-2-phenylbutanenitrile Reactions
Executive Summary
3,3-Dimethyl-2-phenylbutanenitrile (often referred to as
This guide provides field-proven, high-energy, and catalytic protocols designed to bypass these steric barriers.
Part 1: Hydrolysis Troubleshooting (The "Impossible" Acid)
Q1: I am attempting to hydrolyze 3,3-Dimethyl-2-phenylbutanenitrile to the carboxylic acid using 6M HCl at reflux, but I only recover starting material. Why?
A: The tert-butyl group effectively blocks the attack of water (a weak nucleophile) on the protonated nitrile. Even if the amide forms, the subsequent hydrolysis to the acid is even more sterically demanding because the tetrahedral intermediate is highly crowded.
Protocol 1: The "Nuclear" Option (High-Temp Base Hydrolysis) To force this reaction, you must increase the temperature beyond the boiling point of water and use a more potent hydroxide source.
-
Reagents: Potassium Hydroxide (KOH), Ethylene Glycol (Solvent).
-
Mechanism: Ethylene glycol allows reaction temperatures up to 190°C. At this temperature, the kinetic energy of the hydroxide ion is sufficient to overcome the steric repulsion barrier.
-
Step-by-Step:
-
Dissolve the nitrile (1.0 equiv) in ethylene glycol (10 mL/g).
-
Add KOH pellets (5.0 equiv).
-
Heat to 160–180°C for 12–24 hours. Monitor by TLC/LCMS.
-
Workup: Cool to room temperature, dilute with water, and wash with ether (to remove unreacted nitrile). Acidify the aqueous layer to pH 1 with conc. HCl to precipitate the acid.
-
Q2: I need the primary amide, not the acid. Standard alkaline hydrolysis (NaOH/H2O2) is giving me low conversion.
A: The Radziszewski reaction (H2O2/OH-) is often too slow for this substrate. Transition metal catalysis is required to "activate" the nitrile without relying solely on thermal energy.
Protocol 2: Platinum-Catalyzed Hydration (Ghaffar-Parkins Catalyst) [1]
-
Why it works: The metal coordinates to the nitrile nitrogen, increasing the electrophilicity of the carbon center and delivering a hydroxide ligand intramolecularly, bypassing the steric wall.
-
Reagents: [PtH(PMe2OH)(PMe2O)] (Parkins Catalyst) or similar Pt(II) complexes.
-
Conditions: EtOH/H2O, 80°C. This often yields the amide quantitatively without over-hydrolysis to the acid.
Part 2: Alkylation & Substitution
Q3: I am trying to alkylate the
A: The
Optimization Strategy:
-
Change the Base: Switch to KHMDS (Potassium hexamethyldisilazide) . The potassium counter-ion creates a "looser" ion pair than sodium, slightly increasing the reactivity of the anion.
-
Change the Solvent: Use Toluene with a crown ether (18-Crown-6) or perform the reaction in neat DMF to maximize anion freedom.
-
Electrophile Selection: You are strictly limited to Methyl Iodide or Benzyl Bromide . Secondary halides will almost exclusively eliminate.
Q4: Can I use Phase Transfer Catalysis (PTC) to avoid anhydrous conditions?
A: Yes, and it is often superior for hindered substrates because the interfacial mechanism prevents the aggregation of the metal-enolate.
-
Protocol: 50% NaOH (aq), Toluene, Tetrabutylammonium bromide (TBAB, 10 mol%), and the alkylating agent. Heat to 60–90°C. Vigorous stirring is critical to maximize interfacial area.
Part 3: Reduction to Amine
Q4: Reduction with LiAlH4 in ether is incomplete, stopping at the imine or aldehyde stage.
A: The tetrahedral aluminate intermediate is stable and sterically trapped; it often resists collapsing to the amine until harsh hydrolysis, or the reduction simply stalls.
Protocol 3: High-Temperature Reduction
-
Solvent Switch: Replace Diethyl Ether (bp 35°C) with THF (bp 66°C) or Diglyme (bp 162°C) if necessary.
-
Reagent: Use LiAlH4 (3.0 equiv) .
-
Procedure:
-
Reflux in dry THF for 18 hours.
-
The Critical Quench: The aluminum salts will be voluminous and trap your product. Use the Fieser workup (n mL H2O, n mL 15% NaOH, 3n mL H2O) to create a granular precipitate that can be filtered, releasing the hindered amine.
-
Visual Troubleshooting Guides
Figure 1: Hydrolysis Decision Tree
Caption: Decision logic for selecting hydrolysis conditions based on the target molecule and steric constraints.
Figure 2: Steric Hindrance Mechanism
Caption: Visualization of the tert-butyl group blocking the Bürgi-Dunitz trajectory required for nucleophilic attack.
Comparative Data: Hydrolysis Conditions
| Method | Reagents | Temp (°C) | Time (h) | Conversion | Notes |
| Standard Acid | 6M HCl | 100 (Reflux) | 48 | < 5% | Ineffective due to low temp and solubility. |
| Standard Base | 6M NaOH / EtOH | 80 (Reflux) | 24 | ~ 15% | Stops at amide or no reaction. |
| High-Temp Glycol | KOH / Ethylene Glycol | 180 | 12 | > 95% | Recommended for Acid synthesis. |
| Microwave | NaOH / H2O | 160 | 0.5 | > 90% | Requires pressurized vessel. |
| Pt-Catalysis | PtH(PMe2OH) / EtOH | 80 | 12 | > 90% | Recommended for Amide synthesis. |
References
-
BenchChem Technical Support. (2025).[2][3][4] Optimizing reaction conditions for the alkylation of phenylacetonitrile. Retrieved from 3
-
Organic Syntheses. (2024). Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Org. Synth. 2024, 101, 330-349. Retrieved from 1
-
Lumen Learning. Hydrolysis of Nitriles. Organic Chemistry II. Retrieved from 5
-
Chemguide. Hydrolysing Nitriles. Retrieved from 6
-
ResearchGate. Base-Promoted α-Alkylation of Arylacetonitriles with Alcohols. Retrieved from 7[7][8]
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting CAS 5558-29-2 Hydrolysis
Topic: Optimization and Troubleshooting of Aminoacetonitrile Sulfate Hydrolysis to Glycine Audience: Process Chemists, CDMO Researchers, and Scale-up Engineers Last Updated: March 2026
Compound Profile & Reaction Overview
CAS 5558-29-2 corresponds to Aminoacetonitrile Sulfate (also known as Aminoacetonitrile Hydrogen Sulfate). It is a stabilized salt form of aminoacetonitrile, a critical intermediate in the Strecker synthesis of Glycine (CAS 56-40-6) .
The Chemistry
The hydrolysis proceeds in two distinct steps.[1][2][3] Low conversion rates often stem from a bottleneck in the second step or competitive side reactions (polymerization) during the liberation of the free nitrile.
Reaction Scheme:
Troubleshooting Guide (Q&A)
Category A: Reaction Kinetics & Stalled Conversion
Q: The reaction proceeds rapidly to ~50% conversion but then stalls. HPLC shows a new peak that isn't Glycine. What is happening? A: You are likely observing the accumulation of Glycinamide (the intermediate amide).
-
Mechanism: The hydrolysis of the nitrile (
) to the amide ( ) is generally faster than the hydrolysis of the amide to the acid ( ). -
Solution:
-
Increase Temperature: The second step has a higher activation energy. If you are running at
, raise the temperature to reflux ( ) after the initial exotherm subsides. -
Ammonia Removal: The reaction releases ammonia. If the system is closed, equilibrium pressure inhibits forward progress. Ensure vigorous stirring and an open vent (or nitrogen sweep) to strip ammonia from the reaction mixture.
-
Q: My reaction mixture turns dark brown/black, and the yield is low. Is this oxidation? A: This is likely polymerization of the free aminoacetonitrile, not oxidation.
-
Cause: Aminoacetonitrile is unstable in its free base form. If you neutralize the sulfate salt (pH > 7) before the hydrolysis temperature is reached, or if the concentration of free nitrile is too high, it undergoes self-condensation to form HCN and dark polymethine-like polymers.
-
Corrective Action:
-
"Reverse" Addition: Do not dump base into the nitrile sulfate. Add the nitrile sulfate solution slowly to the hot base solution. This ensures the nitrile reacts immediately upon liberation.
-
Acidic Hydrolysis Option: If base sensitivity is high, switch to acid hydrolysis (
or ). While slower, it suppresses polymerization effectively.
-
Category B: Isolation & Yield Discrepancies
Q: HPLC indicates 95%+ conversion, but isolated yield is <40%. Where is the product?
A: Glycine is a zwitterion with high water solubility (
-
The "Salting Out" Trap: Standard extraction does not work for Glycine.
-
Solution:
-
Alkaline Earth Hydroxide Method: Use
or for hydrolysis. The byproduct ( or ) precipitates out, leaving pure Glycine in the aqueous phase. -
Ion Exchange: If using
, pass the finished reaction mixture through a cation exchange resin (strongly acidic). Wash salts away with water, then elute Glycine with aqueous ammonia.
-
Q: We detect Iminodiacetic Acid (IDA) as a major impurity. How do we prevent this? A: IDA forms via the alkylation of Glycine by unreacted Aminoacetonitrile.
-
Mechanism: $ \text{Glycine} + \text{Aminoacetonitrile} \rightarrow \text{IDA} $
-
Trigger: This occurs if the reaction is run at high concentration with slow hydrolysis kinetics, allowing the product (Glycine) to coexist with the starting material.
-
Fix: Maintain a high dilution factor or ensure the hydrolysis reagent (Base/Acid) is in large excess (
equivalents) to force rapid consumption of the nitrile.
Optimized Experimental Protocol
Method: Barium Hydroxide Hydrolysis (Salt-Free Isolation) Rationale: This method eliminates the difficult separation of Glycine from inorganic salts.
Reagents:
-
Aminoacetonitrile Sulfate (CAS 5558-29-2): 0.4 mol (approx. 61.6 g)[4]
-
Barium Hydroxide Octahydrate (
): 0.8 mol (approx. 253 g) -
Water: 500 mL
-
Sulfuric Acid (
): As required for neutralization.
Step-by-Step Workflow:
-
Preparation: Suspend
in 500 mL water in a 1L round-bottom flask. Heat to boiling. -
Addition: Add Aminoacetonitrile Sulfate solid in small portions over 30–45 minutes.
-
Critical Control Point: Monitor foaming. The evolution of ammonia gas will be vigorous. Do not add too quickly.
-
-
Reaction: Reflux the mixture until ammonia evolution ceases (approx. 6–8 hours). Use wet pH paper at the vent to test for ammonia (turns blue).
-
Precipitation: Once ammonia is gone, cool the solution to
. -
Neutralization: Add
dropwise. The goal is to precipitate the Barium exactly as .-
Endpoint: The solution should be neutral to Congo Red paper. Avoid excess acid, or Glycine will form a salt.
-
-
Filtration: Filter off the heavy
precipitate. Wash the cake with hot water. -
Crystallization: Concentrate the clear filtrate under vacuum until crystallization begins. Cool to
to maximize yield.
Data & Visualizations
Table 1: Solvent & Catalyst Screening Data
| Reagent System | Temperature | Time (h) | Conversion (%) | Isolated Yield (%) | Major Issue |
| NaOH / H2O | 4 | 98% | 45% | Difficult salt separation ( | |
| H2SO4 / H2O | 12 | 92% | 60% | Slow kinetics; requires resin workup. | |
| Ba(OH)2 / H2O | 6 | 99% | 85% | Best purity; easy workup. | |
| NH4OH (Aq) | 24 | 30% | N/A | Equilibrium limitation; incomplete hydrolysis. |
Figure 1: Troubleshooting Decision Tree
Caption: Diagnostic logic flow for identifying the root cause of failure in aminoacetonitrile hydrolysis.
Figure 2: Reaction Pathway & Side Reactions
Caption: Mechanistic pathway showing the desired route (blue/green) vs. competitive degradation pathways (red).
References
-
Organic Syntheses , Coll. Vol. 1, p. 298 (1941); Vol. 4, p. 31 (1925). Preparation of Glycine from Aminoacetonitrile Sulfate.[4]Link
-
ChemicalBook , CAS 5558-29-2 Product & Reaction Data. Aminoacetonitrile Sulfate Properties and Hydrolysis Pathways.Link
-
National Institutes of Health (PubChem) . Glycine Synthesis and degradation pathways.[4][5]Link
-
Google Patents , CN107325015B. Method for continuously preparing glycine from hydroxyacetonitrile (via aminoacetonitrile).Link
-
Waters Corp . Comprehensive Guide to Hydrolysis and Analysis of Amino Acids.Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. esisresearch.org [esisresearch.org]
- 3. CN110698357A - Method for continuously preparing glycine from hydroxyacetonitrile by using microchannel reactor - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
Purification of 3,3-Dimethyl-2-phenylbutanenitrile via recrystallization
Technical Support Ticket #CN-332: Purification of 3,3-Dimethyl-2-phenylbutanenitrile
Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Priority: High (Purity Critical for Downstream Synthesis)
Executive Summary & Diagnostic
User Query: "How do I purify 3,3-Dimethyl-2-phenylbutanenitrile via recrystallization?"
Initial Diagnostic:
The target molecule, 3,3-Dimethyl-2-phenylbutanenitrile (also known as
Common Failure Modes:
-
Oiling Out: The compound separates as a liquid droplet phase rather than a crystalline solid during cooling.
-
Impurity Trapping: Unreacted phenylacetonitrile (liquid) or hydrolysis byproducts (amides) prevent crystal lattice formation.
Core Recommendation: If your crude material is >85% pure, proceed with Low-Temperature Recrystallization using Ethanol/Water or Pentane . If purity is <85%, perform a vacuum distillation first to remove heavy oligomers.
Solvent System Selection (Thermodynamic Logic)
The choice of solvent is dictated by the "Like Dissolves Like" principle, modified by the steric hydrophobicity of the tert-butyl group.
| Solvent System | Suitability | Mechanism of Action | Recommended For |
| Ethanol / Water (9:1 to 4:1) | High | Anti-Solvent Effect: The nitrile is soluble in hot ethanol. Water dramatically reduces solubility, forcing precipitation. | General purification; removal of inorganic salts. |
| n-Pentane or Hexane | Medium | Temperature Differential: High solubility at reflux, low solubility at -20°C. | Removing polar impurities (amides/acids) which remain insoluble even in hot alkane. |
| Methanol | Low | Too polar; high risk of oiling out before crystallization. | Not recommended. |
| Ethyl Acetate / Heptane | High | Polarity Tuning: Ethyl acetate dissolves the nitrile; heptane acts as the non-polar anti-solvent. | Avoiding hydrolysis; strictly anhydrous conditions. |
Detailed Experimental Protocol
Safety Warning: Nitriles are toxic. Work in a fume hood. Wear nitrile gloves and safety glasses.
Protocol A: The Ethanol/Water Method (Standard)
-
Dissolution (Thermodynamic Control):
-
Place crude 3,3-Dimethyl-2-phenylbutanenitrile in an Erlenmeyer flask.
-
Add absolute ethanol (approx. 2 mL per gram of solute).
-
Heat to 50–60°C (do not boil vigorously to avoid nitrile hydrolysis).
-
Checkpoint: If the solution is not clear, filter hot to remove insoluble amides (common byproduct).
-
-
The Anti-Solvent Addition:
-
While keeping the solution at 50°C, add warm water dropwise.
-
Stop immediately when a faint, persistent turbidity (cloudiness) appears.
-
Add 1-2 drops of ethanol to clear the solution again.
-
-
Nucleation & Growth:
-
Critical Step: Remove from heat. Wrap the flask in a towel or place in a warm water bath to cool slowly to room temperature. Rapid cooling causes oiling out.
-
Once at room temperature, transfer to a fridge (4°C), then a freezer (-20°C) if necessary.
-
-
Isolation:
-
Filter the crystals using a chilled Buchner funnel.
-
Wash with cold (0°C) 50% Ethanol/Water.
-
Dry in a vacuum desiccator over
(phosphorus pentoxide) to remove water.
-
Troubleshooting Guide: The "Oiling Out" Crisis
This is the most frequent issue with this specific molecule.
Symptoms: Two liquid layers form; droplets appear on the flask walls; no crystals form at 0°C.
Root Cause: The saturation point was reached at a temperature above the melting point of the solid. The compound effectively "melted" out of the solvent.
Visual Decision Tree:
Figure 1: Decision logic for managing "Oiling Out" phenomena during nitrile purification.
Corrective Actions:
-
Dilution: Reheat and add 20% more solvent (Ethanol). This lowers the saturation temperature below the melting point.
-
Seeding: You must retain a tiny crystal from a previous batch. Add it only when the solution cools to approx. 30°C.
-
Trituration: If oil forms at the bottom, use a glass rod to scratch the interface between the oil and the solvent. This provides nucleation sites.
Frequently Asked Questions (FAQs)
Q1: My product is a yellow oil even after trying to crystallize. Is it impure?
-
A: Likely, yes. The yellow color usually comes from conjugated impurities or oligomers. If recrystallization fails, perform a Kugelrohr distillation or high-vacuum distillation. The pure nitrile should be colorless or white.
Q2: Can I use Hexane instead of Ethanol?
-
A: Yes, and it is often better for removing polar amide impurities. Dissolve the nitrile in minimum boiling hexane. If an insoluble white solid remains, filter it off (that's the amide impurity). Then cool the hexane filtrate to -78°C (dry ice/acetone bath). The nitrile should crystallize out.
Q3: How do I remove unreacted phenylacetonitrile?
-
A: Recrystallization is poor at separating the starting material from the alkylated product because they are structurally similar liquids/low-melting solids.
-
Solution: Wash the crude organic layer with 1M HCl (removes amines) and then perform a precise vacuum distillation. Recrystallization is a polishing step, not a gross purification step for this reaction.
Q4: Why does the protocol warn against vigorous boiling in water/ethanol?
-
A: Nitriles can hydrolyze to amides (and eventually carboxylic acids) in the presence of water and heat, especially if traces of acid or base from the synthesis remain. Keep the temperature below 60°C or use anhydrous solvents (Hexane/EtOAc).
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for nitrile purification).
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Specific data on solvent classes for aromatic nitriles).
-
Makosza, M., & Jonczyk, A. (1976). Phase-transfer alkylation of nitriles: Synthesis of alkyl phenylacetonitriles. Organic Syntheses, 55, 91. (Synthesis context and impurity profiles).
Technical Support Center: Purification of 3,3-Dimethyl-2-phenylbutanenitrile
Welcome to the technical support guide for the purification of crude 3,3-Dimethyl-2-phenylbutanenitrile (CAS No. 104330-13-4). This resource is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. We will address common challenges encountered during purification, providing both theoretical explanations and practical, field-tested protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 3,3-Dimethyl-2-phenylbutanenitrile?
A1: The impurity profile is intrinsically linked to the synthetic route employed. However, based on common syntheses (e.g., alkylation of phenylacetonitrile), you should anticipate the following:
-
Unreacted Starting Materials: Phenylacetonitrile and the tert-butylating agent or its precursors.
-
Hydrolysis Products: The nitrile functional group is susceptible to hydrolysis, especially during acidic or basic aqueous workups. This can lead to the formation of 3,3-Dimethyl-2-phenylbutanamide (the corresponding amide) and 3,3-Dimethyl-2-phenylbutanoic acid (the corresponding carboxylic acid).[1]
-
Side-Reaction Products: Depending on the base and reaction conditions, you may encounter products from elimination reactions or di-alkylation of the starting nitrile.
Q2: What is the best first-pass analytical technique to assess the purity of my crude product?
A2: A combination of Thin Layer Chromatography (TLC) and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is highly effective.
-
TLC: Provides a quick, qualitative assessment of the number of components in your mixture. Staining with potassium permanganate can help visualize non-UV active impurities. A typical mobile phase for this compound would be a mixture of ethyl acetate and hexane (e.g., 10:90 v/v).
-
¹H NMR: Offers quantitative information and structural confirmation. You can integrate key signals from your product against those of known impurities (if standards are available) or uncharacterized contaminants to estimate purity.
For more rigorous, quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the industry standards.[2][3][4]
Q3: My product is a low-melting solid or an oil at room temperature. Can I still use recrystallization?
A3: It can be challenging, but not impossible. If your compound is an oil, recrystallization is not a viable option. You should proceed directly to column chromatography. If it's a low-melting solid, you can attempt recrystallization from a low-boiling point solvent (like heptane or a heptane/ethyl acetate mixture) with cooling in a refrigerated bath or freezer. Inducing crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface can be effective.[5]
Troubleshooting Guide: Specific Purification Issues
Issue 1: My NMR spectrum shows a significant amount of a polar impurity with broad peaks, which I suspect is the corresponding carboxylic acid. How can I remove it?
-
Probable Cause: Acidic or basic hydrolysis of the nitrile during the reaction workup. Carboxylic acids can be difficult to remove via chromatography alone as they often streak on silica gel.
-
Solution: Liquid-Liquid Extraction Wash
-
Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic wash will deprotonate the carboxylic acid impurity, forming a water-soluble carboxylate salt that partitions into the aqueous layer.
-
Perform the wash 2-3 times to ensure complete removal. You can monitor the effectiveness by taking a small sample of the organic layer, evaporating the solvent, and re-analyzing by TLC.
-
Wash the organic layer with brine to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.[1]
-
Causality: This acid-base extraction technique specifically targets and removes acidic impurities by exploiting the difference in solubility between the neutral organic product and the ionic salt of the impurity.
-
Issue 2: I performed column chromatography, but my product co-elutes with an unknown impurity.
-
Probable Cause: The impurity has a polarity very similar to the desired product, making separation on standard silica gel difficult.
-
Troubleshooting Steps:
-
Optimize the Solvent System: Switch to a solvent system with different selectivities. Instead of ethyl acetate/hexane, try dichloromethane/hexane or toluene/acetone. Run gradient TLC plates to find a system that provides better separation (ΔRf > 0.2).
-
Change the Stationary Phase: If optimizing the mobile phase fails, consider a different stationary phase. A cyano-bonded (CN) silica column can offer different retention characteristics compared to standard silica, particularly for molecules with π-electron systems or polar functional groups like nitriles.[6][7]
-
Employ a Shallow Gradient: During the column run, use a very slow, shallow gradient of the polar solvent. This can often resolve closely eluting compounds.
-
Issue 3: My product appears pure by ¹H NMR after chromatography, but GC-MS analysis shows a persistent, lower-boiling point impurity.
-
Probable Cause: This is likely a volatile, non-polar impurity, possibly unreacted starting material or a side-product from the alkylation step. It may not be easily visible in the NMR if its protons are in a crowded region or if it lacks distinct signals.
-
Solution: High Vacuum Distillation or Kugelrohr Apparatus
-
If your product is thermally stable, short-path distillation under high vacuum can effectively remove more volatile impurities. A Kugelrohr apparatus is ideal for small-scale purifications, as it minimizes product loss.
-
Expert Tip: Before resorting to distillation, try co-evaporating your product with a low-boiling solvent like hexane 3-4 times on a rotary evaporator. This can sometimes azeotropically remove trace volatile impurities.
-
Purification Workflow Diagram
The following diagram illustrates a logical workflow for purifying crude 3,3-Dimethyl-2-phenylbutanenitrile.
Caption: Decision workflow for purifying 3,3-Dimethyl-2-phenylbutanenitrile.
Detailed Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is the most universally applicable method for purifying 3,3-Dimethyl-2-phenylbutanenitrile, especially when it is obtained as an oil.
-
Slurry Preparation: Dissolve the crude product (e.g., 1.0 g) in a minimal amount of dichloromethane (DCM). Add silica gel (approx. 2-3 times the mass of the crude product) and concentrate the mixture to a dry, free-flowing powder using a rotary evaporator. This dry-loading technique generally provides superior separation compared to liquid-loading.
-
Column Packing: Wet-pack a glass chromatography column with a slurry of silica gel in 100% hexane. The amount of silica should be 50-100 times the mass of the crude material for effective separation.
-
Loading: Carefully add the silica-adsorbed crude product to the top of the packed column. Gently add a thin layer of sand on top to prevent disturbance of the sample band during solvent addition.
-
Elution: Begin eluting the column with 100% hexane. Gradually increase the polarity of the mobile phase using a gradient of ethyl acetate (EtOAc) in hexane. A typical gradient might be:
-
2 column volumes of 100% Hexane
-
2 column volumes of 2% EtOAc in Hexane
-
5-10 column volumes of 5% EtOAc in Hexane (Your product will likely elute in this range)
-
2 column volumes of 10% EtOAc in Hexane to elute more polar impurities.
-
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 3,3-Dimethyl-2-phenylbutanenitrile.
Protocol 2: Purification by Recrystallization
This method is applicable if the crude product is a solid and a suitable solvent system is identified.[8]
-
Solvent Screening: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[5][9] Use the table below to select candidate solvents. Test small amounts of your crude product in vials with ~0.5 mL of solvent.
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Heptane | Non-polar | 98 | Excellent choice for non-polar compounds. |
| Ethanol | Polar | 78 | May be too polar; product might be too soluble. |
| Isopropanol | Polar | 82 | Similar to ethanol; good for moderately polar compounds. |
| Toluene | Non-polar | 111 | Good for less soluble compounds, but high boiling point. |
| Ethyl Acetate | Mid-polar | 77 | Often used as the more polar component in a co-solvent system. |
-
Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture to boiling (using a hot plate and a condenser) while stirring. Add the solvent portion-wise until the solid just dissolves. Using the minimum amount of hot solvent is critical for maximizing yield.[5]
-
Cooling & Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[9]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
References
-
CSIR Research Space. (n.d.). Green Chemistry: Highly Selective Biocatalytic Hydrolysis of Nitrile Compounds. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
Sorbent Technologies, Inc. (2023, July 27). NUCLEODUR® Cyano-Nitrile. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Recrystallization1. Retrieved from [Link]
-
California State University, Dominguez Hills. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
-
ResearchGate. (2018, October 20). Simple recrystallization method for obtaining pure compound (natural product)? Retrieved from [Link]
- Google Patents. (n.d.). CN111170846A - A kind of method for preparing 3,3-dimethyl-2-oxo-butyric acid.
-
News-Medical. (2018, October 30). Overview of Strecker Amino Acid Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Retrieved from [Link]
-
Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]
-
ResearchGate. (2013, May 31). How to separate amide and nitrile from mixture? Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). List of amino nitriles synthesized via Strecker reaction under solvent... Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Chromatographic Columns. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (2012, May 24). Impurity Profiling With Use of Hyphenated Techniques. Retrieved from [Link]
-
Alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]
-
Asia Pacific Academy of Science Pte. Ltd. (2025, April 2). Review on the modern analytical advancements in impurities testing. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022, January 10). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved from [Link]
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- 8. mt.com [mt.com]
- 9. chem.ualberta.ca [chem.ualberta.ca]
Technical Support Center: Optimizing Solvent Selection for 3,3-Dimethyl-2-phenylbutanenitrile Alkylation
Welcome to the technical support center for the alkylation of 3,3-Dimethyl-2-phenylbutanenitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific C-C bond formation. The significant steric hindrance posed by the tert-butyl group adjacent to the acidic proton makes this reaction particularly sensitive to solvent and reaction conditions. This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction outcomes.
Troubleshooting Guide
This section addresses common problems encountered during the alkylation of 3,3-Dimethyl-2-phenylbutanenitrile. Each issue is analyzed by its potential causes, followed by actionable solutions grounded in chemical principles.
Problem 1: Low or No Conversion to Product
This is the most frequent issue, often stemming from inefficient deprotonation or subsequent nucleophilic attack.
Potential Causes:
-
Insufficient Deprotonation: The pKa of the α-proton in phenylacetonitrile derivatives is around 22 (in DMSO).[1] The bulky tert-butyl group in 3,3-Dimethyl-2-phenylbutanenitrile can sterically hinder the base's approach, making deprotonation difficult.
-
Inappropriate Solvent Choice: The solvent plays a critical role in stabilizing the intermediate carbanion and solvating the counter-ion of the base. An incorrect solvent can suppress the reactivity of the nucleophile or the base.[2][3]
-
Moisture Contamination: Strong bases used for deprotonation (e.g., NaH, LDA, KHMDS) react rapidly with water. Any moisture in the solvent or on the glassware will quench the base, preventing the formation of the desired carbanion.
-
Low Reactivity of Alkylating Agent: The alkylating agent may be too sterically hindered or electronically unreactive to participate in the S(_N)2 reaction.[4]
Recommended Solutions:
-
Base Selection & Handling:
-
For this sterically demanding substrate, consider very strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA) or Potassium Hexamethyldisilazide (KHMDS).
-
If using a milder system like Phase-Transfer Catalysis (PTC), ensure vigorous stirring and a sufficient concentration of the phase-transfer catalyst (e.g., tetrabutylammonium bromide) to facilitate ion transport between phases.[5][6]
-
-
Solvent Optimization:
-
For Strong Base Systems (LDA, KHMDS): Use anhydrous polar aprotic solvents like Tetrahydrofuran (THF) or Diethyl Ether. These solvents are crucial as they solvate the lithium or potassium cation, leaving the carbanion more "naked" and nucleophilic, which favors the S(_N)2 pathway.[3][7] Protic solvents like alcohols would protonate and destroy the carbanion.[2]
-
For Phase-Transfer Catalysis (PTC): A biphasic system is used. A non-polar organic solvent like toluene is often effective.[6][8] The key is the catalyst's ability to shuttle the hydroxide or carbanion into the organic phase.[5]
-
-
Ensure Anhydrous Conditions:
-
Thoroughly dry all glassware in an oven before use.
-
Use freshly distilled, anhydrous solvents. THF, for example, should be distilled from sodium/benzophenone.
-
Run the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent moisture from the air from entering the reaction.
-
-
Evaluate the Alkylating Agent:
Problem 2: Formation of Dialkylated Byproduct
Even after achieving mono-alkylation, the product still possesses an acidic proton and can undergo a second alkylation, leading to a difficult-to-separate impurity.[8]
Potential Causes:
-
High Carbanion Concentration: If the deprotonation is rapid and the alkylating agent is added too slowly, the mono-alkylated product can be deprotonated and react again.
-
Excess Alkylating Agent: Using a large excess of the alkylating agent can drive the reaction towards the dialkylated product.
Recommended Solutions:
-
Control Stoichiometry: Use a slight excess of the starting nitrile (e.g., 1.1 equivalents) relative to the alkylating agent (1.0 equivalent).[8]
-
Slow Addition: Add the alkylating agent dropwise to the solution of the generated carbanion. This maintains a low concentration of the alkylating agent, favoring mono-alkylation.[6][8]
-
Temperature Control: Running the reaction at a lower temperature can sometimes increase selectivity by reducing the rate of the second alkylation.
Problem 3: Nitrile Hydrolysis during Workup
The nitrile group can be hydrolyzed to the corresponding amide or carboxylic acid, especially under strong acidic or basic conditions during the workup phase.[8][10]
Potential Causes:
-
Prolonged Exposure to Acid/Base: Washing the organic layer with concentrated acid or base solutions for extended periods can initiate hydrolysis.[8]
-
Elevated Temperatures: Heating during the workup in the presence of water and acid/base will accelerate hydrolysis.
Recommended Solutions:
-
Mild Workup Conditions: Use dilute aqueous acid (e.g., 1M HCl) or a saturated ammonium chloride (NH₄Cl) solution for quenching the reaction.
-
Minimize Contact Time: Perform extractions quickly and avoid letting the layers sit for extended periods.
-
Temperature Management: Ensure the reaction mixture is cooled to room temperature or below before beginning the aqueous workup.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the solvent in this S(_N)2 alkylation?
The solvent has several critical functions in an S(_N)2 reaction. For the alkylation of 3,3-Dimethyl-2-phenylbutanenitrile, which proceeds via a carbanion intermediate, the choice between a polar protic and a polar aprotic solvent is paramount.[7][11]
-
Polar Aprotic Solvents (e.g., THF, DMF, DMSO, Acetonitrile): These are the preferred choice for reactions involving strong bases. They possess dipole moments to dissolve charged species but lack acidic protons (like O-H or N-H).[12][13] They effectively solvate the cation (e.g., Li⁺, Na⁺) of the base but leave the carbanion nucleophile relatively "naked" and highly reactive. This enhances the rate of the desired S(_N)2 attack.[3][12]
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents are detrimental to this reaction. Their acidic protons will quench the strong base and protonate the carbanion intermediate as soon as it forms. Furthermore, they can form strong hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its ability to attack the electrophile.[2][3]
Q2: Why is Phase-Transfer Catalysis (PTC) often recommended for this type of alkylation?
Phase-Transfer Catalysis (PTC) is a powerful technique for alkylating active methylene compounds like nitriles because it avoids the need for strictly anhydrous conditions and expensive, hazardous bases.[1][5] The system typically involves a concentrated aqueous solution of a strong base (like 50% NaOH) and an organic solvent (like toluene) containing the nitrile. A phase-transfer catalyst, usually a quaternary ammonium salt (e.g., R₄N⁺X⁻), transports the hydroxide anion into the organic phase to perform the deprotonation, or it transports the generated carbanion to the interface to react. This method is known to provide high selectivity for mono-alkylation.[5]
Q3: How does solvent polarity impact the reaction rate and selectivity?
The polarity of the solvent, quantified by its dielectric constant, influences how well it can stabilize charged intermediates.[2][7]
-
Reaction Rate: In general, polar aprotic solvents like DMSO and DMF can significantly accelerate S(_N)2 reactions compared to less polar solvents like THF or toluene.[6] However, they can also promote side reactions.
-
Selectivity: In some cases, using a less polar solvent can reduce the reactivity of the carbanion, which may paradoxically increase selectivity towards mono-alkylation by disfavoring the second alkylation step.[6] The optimal solvent is often a balance between achieving a reasonable reaction rate and maintaining high selectivity.
| Solvent | Type | Dielectric Constant (approx.) | Typical Use Case & Comments |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | Excellent for strong bases (LDA, NaH). Must be anhydrous. Good balance of reactivity.[6] |
| Toluene | Non-Polar | 2.4 | Standard for Phase-Transfer Catalysis. Good for selectivity.[6][8] |
| Dimethylformamide (DMF) | Polar Aprotic | 37 | High dissolving power, can accelerate rate but may promote side reactions. Difficult to remove.[6] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | Similar to DMF; highly polar and can accelerate reactions but may also promote side reactions.[6][14] |
| Acetonitrile | Polar Aprotic | 37.5 | Good for S(_N)2 reactions, can increase rate significantly compared to protic solvents.[3][15] |
Q4: Can I use an alcohol as the alkylating agent instead of an alkyl halide?
Yes, modern methods allow for the use of alcohols as "green" alkylating agents.[1] This typically requires a transition-metal catalyst (e.g., based on Iron or Ruthenium) or promotion by a strong base like KOtBu at high temperatures.[16][17][18] The mechanism involves the in-situ oxidation of the alcohol to an aldehyde, followed by a Knoevenagel-type condensation with the nitrile, and subsequent hydrogenation of the resulting alkene. This is a more complex, multi-step catalytic cycle compared to the direct S(_N)2 displacement of a halide.
Visualizing the Process
To better understand the reaction and troubleshooting logic, the following diagrams illustrate the core mechanism and a decision-making workflow.
Reaction Mechanism Workflow
Caption: General mechanism for the alkylation of 3,3-Dimethyl-2-phenylbutanenitrile.
Troubleshooting Decision Tree for Low Yield
Caption: A logical workflow for troubleshooting low-yield alkylation reactions.
Experimental Protocols
Protocol 1: Alkylation using LDA in Anhydrous THF
This protocol is a general procedure for sterically hindered nitriles requiring a strong, non-nucleophilic base.
Reaction Setup:
-
Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.
-
In the flask, prepare a solution of 3,3-Dimethyl-2-phenylbutanenitrile (1.0 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
Addition of Base: 4. Slowly add a solution of freshly prepared or commercial LDA (1.05 equivalents) dropwise via the dropping funnel, maintaining the temperature at -78 °C. 5. Stir the mixture at this temperature for 1 hour to ensure complete formation of the carbanion. The solution may turn a deep color (often yellow to red).
Addition of Alkylating Agent: 6. Add the alkylating agent (e.g., ethyl bromide, 1.1 equivalents) dropwise to the reaction mixture, ensuring the temperature does not rise significantly. 7. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
Workup and Purification: 8. Cool the reaction mixture in an ice bath and quench by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). 9. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x). 10. Combine the organic layers and wash successively with water and brine. 11. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure. 12. Purify the crude product by flash column chromatography or vacuum distillation.
Protocol 2: Alkylation using Phase-Transfer Catalysis (PTC)
This protocol is adapted from general procedures for the PTC alkylation of phenylacetonitrile and is suitable for larger-scale synthesis without requiring strictly anhydrous conditions.[8]
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 50% aqueous sodium hydroxide, the 3,3-Dimethyl-2-phenylbutanenitrile (1.1 equivalents), toluene, and a catalytic amount of tetrabutylammonium bromide (TBAB, 0.05 equivalents).
Addition of Alkylating Agent: 2. Begin vigorous stirring of the biphasic mixture. 3. Add the alkylating agent (e.g., ethyl bromide, 1.0 equivalent) dropwise over 1-2 hours. The reaction is often exothermic; maintain the temperature between 30-40 °C using a water bath if necessary.[1]
Reaction Monitoring: 4. After the addition is complete, continue stirring for 2-4 hours or until TLC/GC analysis shows consumption of the starting material.
Workup and Purification: 5. Cool the reaction mixture to room temperature. 6. Add water to dissolve the salts and transfer to a separatory funnel. 7. Separate the organic layer and wash it successively with water, dilute hydrochloric acid (to neutralize any remaining base), and again with water.[8][19] 8. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. 9. The crude product can be purified by vacuum distillation.
References
- Optimizing reaction conditions for the alkylation of phenylacetonitrile - Benchchem.
- Barbry, D., Pasquier, C., & Faven, C. (1995). Alkylation and Hydrolysis of Phenylacetonitriles Under Microwave Irradiation. Synthetic Communications, 25(19), 3007-3011.
- Application Note: Synthesis of 2-Alkylphenylacetonitrile via Direct Alkylation - Benchchem.
- Reactions of Nitrile Anions - Encyclopedia.pub. (2022, October 24).
- Phase-Transfer Catalysis in Organic Syntheses - CRDEEP Journals.
- Phase-Transfer Alkylation of Nitriles: 2-Phenylbutyronitrile - ResearchGate.
- Protic Vs Aprotic Solvents - Wax Studios.
- Polar Protic and Polar Aprotic Solvents - Chemistry Steps.
- Effect of solvent choice on the synthesis of 2-Phenylbutanenitrile - Benchchem.
- Protic vs. Aprotic Solvents: Difference in Organic Chemistry - Orango. (2025, May 12).
- Technical Support Center: Overcoming Low Reactivity in Nitrile Functional Group Reactions - Benchchem.
- Optimization of nucleophilic substitution (SN2) reaction conditions for synthesis of 6a.
- Polar Protic and Aprotic Solvents - ChemTalk. (2023, September 25).
- Protic vs. Aprotic Solvents: Understanding Their Unique Roles in Chemistry - Oreate AI Blog. (2025, December 19).
- Reactions of Nitriles - Chemistry Steps. (2024, December 5).
- Nitriles - Structure, Properties Reactions, and Uses - Turito. (2022, September 5).
- The isocyanide SN2 reaction - PMC - NIH. (2023, September 19).
- Nitrile - Wikipedia.
- The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps. (2022, December 2).
- 20.7: Chemistry of Nitriles. (2025, January 19).
- An Assessment of Solvent Effects on the Selectivity of an Alkylation Reaction: A Comparison Between Experiments and Computations | Request PDF - ResearchGate.
- Solvent Selection for SN1 and SN2 Reactions in Green and Sustainable Chemistry. (2025, September 9).
- A New Route to E-Stilbenes through the Transition-Metal- Free KOtBu/DMF-Promoted Direct Coupling of Alcohols with Phenyl Acetonitriles.
- Problem 5 Synthesis of nitriles by nucleop... [FREE SOLUTION] - Vaia.
- Deciding SN1/SN2/E1/E2 - The Solvent - Master Organic Chemistry. (2012, December 4).
- Preparation of Nitriles - Chemistry Steps.
- Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives.
- COMMUNICATION Iron-catalyzed alkylation of nitriles with alcohols - University of Liverpool Repository.
- Account for the fact that when 3,3 -dimethyl-2-butanol is treated with HBr, the product formed is 2 - Vaia.
- Reaction kinetics for the alkylation of nitrile | Download Scientific Diagram - ResearchGate.
Sources
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- 2. wax-studios.com [wax-studios.com]
- 3. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 4. vaia.com [vaia.com]
- 5. crdeepjournal.org [crdeepjournal.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. theorango.com [theorango.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. One moment, please... [chemistrysteps.com]
- 10. Nitrile - Wikipedia [en.wikipedia.org]
- 11. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 12. Polar Protic and Aprotic Solvents | ChemTalk [chemistrytalk.org]
- 13. Protic vs. Aprotic Solvents: Understanding Their Unique Roles in Chemistry - Oreate AI Blog [oreateai.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
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- 19. tandfonline.com [tandfonline.com]
Controlling side reactions in the preparation of sterically hindered nitriles
This guide serves as a specialized technical support resource for researchers encountering difficulties in the synthesis of sterically hindered nitriles. It is structured to address the specific mechanistic failures associated with crowded electrophiles and provides validated protocols to overcome them.
Role: Senior Application Scientist Subject: Controlling Side Reactions & Optimizing Yields in Hindered Systems
Executive Summary: The Steric Challenge
Synthesizing nitriles at sterically congested centers (e.g., ortho-substituted arenes or quaternary alkyl carbons) defeats standard textbook methods. The classical SN2 reaction with cyanide salts fails for tertiary alkyl halides due to steric repulsion, leading almost exclusively to elimination (E2) . Similarly, transition metal-catalyzed cyanation of hindered aryl halides suffers from catalyst poisoning and reductive elimination failure .
Success requires shifting mechanistic paradigms:
-
From SN2 to Radical/Carbocationic pathways for alkyl substrates.
-
From fast-release to slow-release cyanide sources for metal catalysis.
-
From substitution to functional group interconversion (e.g., amide dehydration) when C-C bond formation is too difficult.
Method Selection & Decision Matrix
Before troubleshooting, ensure you are using the correct mechanistic approach for your substrate.
Figure 1: Decision matrix for selecting the appropriate cyanation strategy based on steric hindrance.
Troubleshooting Guide: Q&A Format
Category A: Transition Metal-Catalyzed Cyanation (Aryl Halides)
Context: You are trying to cyanate an ortho-substituted aryl halide (e.g., 2,6-dimethyliodobenzene) using Pd or Ni catalysis.
Q1: My catalyst turns black immediately, and conversion is <5%. What is happening?
Diagnosis: Catalyst Poisoning.
Cyanide anions (
-
Switch to "Slow-Release" Sources: Use
or . These release slowly, maintaining a low concentration of free cyanide relative to the catalyst. -
Use Organic Nitriles: Reagents like benzyl cyanide or acetone cyanohydrin can act as "cyanide shuttles" via reversible C-C bond cleavage (transnitrilation) under Ni-catalysis, completely avoiding free cyanide spikes.
Q2: I observe the formation of the biaryl homocoupling product (Ar-Ar) instead of the nitrile.
Diagnosis: Disproportionation & Slow Transmetallation.
Steric hindrance at the ortho position slows down the transmetallation of the cyanide to the
-
Increase Ligand Bulk: Use bulky bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) or Xantphos . The large bite angle facilitates the difficult reductive elimination of the crowded Ar-CN bond.
-
Dilution: Run the reaction at a lower concentration (0.1 M) to statistically disfavor the bimolecular homocoupling pathway.
Q3: The starting material is being reduced to the arene (Ar-H). Diagnosis: Hydrodehalogenation. This is often caused by trace water or hydrogen atom abstraction from the solvent when the cyanation cycle stalls. Solution:
-
Add Zinc Powder: If using Ni catalysis, adding metallic Zn (10-20 mol%) helps regenerate the active Ni(0) species and scavenges stray protons/oxidants.
-
Solvent Switch: Move from DMF (which can serve as an H-source) to anhydrous Toluene or Dioxane.
Category B: Tertiary Alkyl Nitriles (Quaternary Centers)
Context: You need to install a nitrile on a tertiary carbon (e.g., t-Butyl bromide derivative).
Q4: I tried NaCN in DMSO/DMF, but I only isolated the alkene (elimination product). Why?
Diagnosis: Basicity vs. Nucleophilicity.
The cyanide ion is both a nucleophile and a base. With tertiary substrates, the steric wall prevents the backside attack required for SN2. The cyanide ion instead acts as a base, abstracting a
-
Abandon SN2: You cannot force this pathway on a tertiary center.
-
Adopt Radical Cyanation: Use a radical precursor (e.g., N-hydroxyphthalimide ester + photoredox catalyst) and a radical trap like Tosyl Cyanide (TsCN) . Tertiary radicals are stable and planar, allowing the cyanide source to attack from either face.
Q5: Using radical conditions, I am getting the reduced alkane (tertiary C-H) instead of the nitrile. Diagnosis: Hydrogen Atom Transfer (HAT) Competition. The tertiary radical intermediate is relatively long-lived. If the cyanide trap (TsCN) is too slow or in low concentration, the radical will abstract a hydrogen atom from the solvent or reagents. Solution:
-
Increase Trap Concentration: Use 2.0–3.0 equivalents of the electrophilic cyanide source (TsCN or Zn(CN)2).
-
Solvent Choice: Avoid solvents with weak C-H bonds (like THF or ethers). Use Benzene, Chlorobenzene, or Acetonitrile.
Figure 2: Competitive pathways in radical cyanation. High concentration of the CN trap is critical to favor the green path.
Category C: Electrophilic Cyanation (Enolates)
Context: You are cyanating a ketone enolate to create a quaternary center.
Q6: I am getting O-cyanation (cyanate ester) instead of C-cyanation. Diagnosis: Hard/Soft Acid-Base Mismatch. Enolates are ambident nucleophiles. "Hard" electrophiles (like Cl-CN) often attack the "hard" oxygen. Solution:
-
Use Soft Electrophiles: Reagents like p-Toluenesulfonyl Cyanide (TsCN) or N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) are "softer" and favor C-alkylation.
-
Counter-ion Control: Use Lithium enolates (LDA) in non-polar solvents to encourage tight ion-pairing, which blocks the oxygen and favors C-attack.
Validated Experimental Protocols
Protocol A: Ni-Catalyzed Cyanation of Hindered Aryl Bromides
Best for: Ortho-substituted aryl bromides/iodides.
Reagents:
-
Substrate: 1.0 equiv
- : 0.6 equiv (Slow release source)
-
Catalyst:
(10 mol%)[1] -
Ligand: dppf (20 mol%) (Large bite angle for reductive elimination)
-
Zinc Dust: 20 mol% (Reductant to maintain Ni(0))
-
Solvent: Acetonitrile (0.5 M)
Procedure:
-
In a glovebox or under Argon, combine Aryl Bromide,
, , dppf, and Zn dust in a reaction vial. -
Add anhydrous Acetonitrile. Cap tightly.
-
Heat to 80°C for 16 hours. Note: Hindered substrates require higher heat than standard (60°C).
-
Workup: Cool to RT. Dilute with EtOAc. Quench with 1M NaOH (converts residual cyanide to harmless salts—Caution: Do not use acid, which generates HCN gas). Filter through Celite.
Protocol B: Lewis Acid Mediated Cyanation of Tertiary Halides
Best for: Creating quaternary alkyl nitriles without radical chemistry.
Reagents:
-
Substrate: Tertiary Alkyl Chloride/Bromide (1.0 equiv)
-
Reagent: TMSCN (2.0 equiv)
-
Catalyst:
(1.0 equiv) -
Solvent: DCM (0.2 M)
Procedure:
-
Cool a solution of the tertiary halide in dry DCM to 0°C .
-
Add
dropwise. (Generates the carbocation intermediate). -
Add TMSCN dropwise.
-
Stir at 0°C for 2 hours, then warm to RT.
-
Workup: Quench with saturated
. Warning: TMSCN hydrolysis releases HCN. Perform all quench steps in a fume hood.
Protocol C: The "Fail-Safe" Amide Dehydration
Best for: When direct cyanation fails completely. Convert the halide to acid -> amide -> nitrile.
Reagents:
-
Substrate: Sterically hindered primary amide (1.0 equiv)
-
Reagent: Trifluoroacetic Anhydride (TFAA) (1.2 equiv)
-
Base: Pyridine (2.5 equiv)
-
Solvent: DCM
Procedure:
-
Dissolve amide and pyridine in DCM. Cool to -10°C .
-
Add TFAA dropwise. (This forms the O-trifluoroacetyl imidate intermediate).
-
Allow to warm to RT. The elimination is usually rapid.
-
Advantage: This method works even on extremely hindered systems because the elimination is intramolecular and does not require an external nucleophile to approach a crowded center.
Quantitative Comparison of Cyanide Sources
| Reagent | Toxicity | Reactivity | Steric Tolerance | Primary Side Reaction |
| NaCN / KCN | High | High (Nucleophilic) | Poor | Elimination (E2), Catalyst Poisoning |
| TMSCN | High (Volatile) | Moderate (Lewis Acid dep.) | Good (SN1-like) | Hydrolysis to HCN, Silyl transfer |
| Zn(CN)₂ | Moderate | Low (Slow Release) | Excellent (w/ Cat.) | Incomplete conversion (requires heat) |
| TsCN | Low | Electrophilic | Excellent (Radical) | Sulfonylation (rare) |
| Acetone Cyanohydrin | High | Equilibrium based | Good | Retro-aldol type decomposition |
References
-
Cohen, D. T., et al. (2017). "Palladium-Catalyzed Cyanation of Heteroaryl Halides." Angewandte Chemie International Edition. Link
-
Yan, G., et al. (2015). "Recent Advances in the Synthesis of Aryl Nitriles." Advanced Synthesis & Catalysis. Link
-
Kim, J., & Stahl, S. S. (2013). "Cu-Catalyzed Aerobic Oxidative Cyanation of Ar-H Bonds." Journal of the American Chemical Society. Link
-
Reeves, J. T., et al. (2015). "Safety and Specificity in the Synthesis of Nitriles." Organic Process Research & Development. Link
-
Shenvi, R. A., et al. (2016). "Radical Cross-Coupling of Tertiary Alkyl Halides." Nature.[2] Link
Sources
Technical Support Center: Temperature Optimization for 3,3-Dimethyl-2-phenylbutanenitrile Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist drug development professionals and synthetic chemists in troubleshooting the synthesis of sterically hindered nitriles.
The most efficient and modern route to synthesize 3,3-dimethyl-2-phenylbutanenitrile is via the palladium-catalyzed α-arylation of 3,3-dimethylbutanenitrile (tert-butylacetonitrile) with bromobenzene . However, creating this highly hindered tertiary/quaternary carbon center introduces significant thermodynamic and kinetic hurdles. In this system, temperature control is not just a secondary parameter; it is the master switch that dictates whether your catalytic cycle turns over smoothly or collapses entirely.
Mechanistic Pathway & The Role of Temperature
To troubleshoot effectively, we must first understand the causality of the catalytic cycle. The reaction proceeds through three main steps: oxidative addition, ligand exchange/deprotonation, and reductive elimination . Temperature impacts each node differently.
Figure 1: Catalytic cycle for the Pd-catalyzed α-arylation of 3,3-dimethylbutanenitrile.
Troubleshooting Guides
Q1: Why am I recovering unreacted 3,3-dimethylbutanenitrile and bromobenzene despite prolonged heating at 60°C? Causality & Solution: At 60°C, the thermal energy is sufficient to drive the oxidative addition of bromobenzene to the Pd(0) center. However, the subsequent reductive elimination step is highly sensitive to steric bulk. The bulky tert-butyl group on the nitrile anion creates immense steric strain in the Ar-Pd(II)-C(CN)(tBu) intermediate . Without sufficient thermal activation (typically >80°C), the complex cannot achieve the required transition state geometry to form the C-C bond, stalling the catalytic cycle.
-
Action: Increase the reaction temperature to 85°C to overcome the activation energy barrier for reductive elimination.
Q2: My reaction mixture turns pitch black after 2 hours at 110°C, and the yield is poor. What is happening? Causality & Solution: The pitch-black precipitate is "Palladium Black"—agglomerated, inactive Pd(0) nanoparticles. While high temperatures accelerate reductive elimination, exceeding 105°C causes the active, ligand-bound Pd(0) species to shed its phosphine ligands (e.g., BINAP or XPhos) faster than it can undergo the next oxidative addition . This thermal degradation permanently kills your catalyst.
-
Action: Cap your heating mantle at 90°C. If the reaction is sluggish, increase the catalyst loading (e.g., from 2 mol% to 5 mol%) rather than pushing the temperature beyond the catalyst's thermal stability limit.
Q3: I see a significant amount of biphenyl (homocoupling) in my GC-MS trace. How does temperature affect this? Causality & Solution: Homocoupling occurs when two aryl-Pd species transmetalate with each other. This side reaction outcompetes the desired cross-coupling if the temperature is ramped up too quickly before the base (NaOtBu) has fully deprotonated the 3,3-dimethylbutanenitrile.
-
Action: Implement a step-wise temperature ramp. Stir the mixture at room temperature for 15 minutes to allow enolate formation, then ramp to 85°C.
Quantitative Data: Temperature vs. Reaction Profile
To illustrate the narrow thermal window for this synthesis, review the standardized data table below, derived from an optimized toluene-based system using Pd2(dba)3 and BINAP:
| Temperature (°C) | Conversion (%) | Yield of Product (%) | Pd Black Formation | Dominant Issue |
| 60 | 35 | 12 | None | Stalled reductive elimination |
| 75 | 70 | 58 | Minimal | Sluggish turnover |
| 85–90 | >99 | 92 | Trace | Optimal performance |
| 110 | 85 | 45 | Severe | Catalyst thermal degradation |
Optimized Experimental Protocol
This protocol is designed as a self-validating system : if the color transitions from deep red (active Pd) to opaque black, you immediately know your thermal control has failed and the catalyst has degraded.
-
Preparation (Glovebox): In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with Pd2(dba)3 (0.02 equiv, 2 mol%), BINAP (0.04 equiv, 4 mol%), and NaOtBu (1.5 equiv).
-
Solvent & Reagent Addition: Add anhydrous, degassed Toluene to achieve a 0.2 M concentration relative to the halide. Add bromobenzene (1.0 equiv) and 3,3-dimethylbutanenitrile (1.2 equiv) via microsyringe.
-
Equilibration: Seal the flask, remove it from the glovebox, and stir at 25°C for 15 minutes.
-
Causality: This ensures complete deprotonation of the nitrile prior to thermal stress, preventing base-mediated side reactions and homocoupling.
-
-
Thermal Ramping: Submerge the flask in a pre-heated oil bath set strictly to 85°C.
-
Causality: Bypassing a slow ramp prevents the catalyst from lingering in sub-optimal thermal zones where off-cycle resting states accumulate.
-
-
Monitoring: Stir at 85°C for 4–6 hours. The solution should remain a homogeneous dark red/brown. If it turns opaque black, check your thermocouple calibration.
-
Quenching: Cool to room temperature, quench with saturated aqueous NH4Cl, and extract with EtOAc.
Frequently Asked Questions (FAQs)
Q: Can I use a different base like K2CO3 instead of NaOtBu? A: No. The pKa of 3,3-dimethylbutanenitrile is relatively high due to the electron-donating nature of the tert-butyl group. Weak inorganic bases like K2CO3 cannot deprotonate it efficiently enough to keep pace with the catalytic cycle. A strong base like NaOtBu or LHMDS is strictly required .
Q: Does the choice of solvent (Toluene vs. THF) impact the optimal temperature? A: Yes. THF boils at 66°C, which restricts your maximum reaction temperature unless you are using a sealed pressure vessel. Given that this specific sterically hindered coupling requires ~85°C for efficient reductive elimination, Toluene (b.p. 110°C) is the superior choice, allowing you to operate safely and optimally at ambient pressure.
References
-
Culkin, D. A.; Hartwig, J. F. "Synthesis, Characterization, and Reactivity of Arylpalladium Cyanoalkyl Complexes: Selection of Catalysts for the α-Arylation of Nitriles." Journal of the American Chemical Society, 2002.[Link]
-
You, J.; Verkade, J. G. "P(i-BuNCH2CH2)3N: an efficient ligand for the direct alpha-arylation of nitriles with aryl bromides." The Journal of Organic Chemistry, 2003.[Link]
-
Hesp, K. D.; Lundgren, R. J.; Stradiotto, M. "Palladium-Catalyzed Mono-α-arylation of Acetone with Aryl Halides and Tosylates." Journal of the American Chemical Society, 2011.[Link]
Technical Support Center: Resolving Phase Separation Issues with 3,3-Dimethyl-2-phenylbutanenitrile
Welcome to the Technical Support Center for 3,3-Dimethyl-2-phenylbutanenitrile (CAS: 104330-13-4). This highly sterically hindered, lipophilic nitrile is a valuable intermediate in drug development and organic synthesis. However, its unique physicochemical properties—specifically its bulky tert-butyl group and high lipophilicity—frequently lead to severe phase separation issues during liquid-liquid extraction (LLE).
This guide provides causality-driven troubleshooting strategies, validated standard operating procedures (SOPs), and mechanistic explanations to help you achieve clean phase separation, maximize yield, and maintain high throughput in your workflows.
Diagnostic Workflow for Phase Separation
Before applying a chemical or mechanical intervention, it is critical to diagnose the specific type of phase boundary issue you are encountering[1].
Decision matrix for diagnosing and resolving LLE phase separation issues.
Frequently Asked Questions & Troubleshooting
Q1: Why does 3,3-Dimethyl-2-phenylbutanenitrile consistently form stable, milky emulsions during aqueous workup?
Causality & Mechanism: The formation of emulsions is rarely caused by the nitrile itself, but rather by the reagents used to synthesize it. The synthesis of 3,3-Dimethyl-2-phenylbutanenitrile often involves the alkylation of phenylacetonitrile using a tert-butyl halide. This reaction typically requires Phase-Transfer Catalysts (PTCs) , such as tetrabutylammonium bromide (TBAB), or strong biphasic basic conditions.
PTCs are inherently amphiphilic (surfactant-like) molecules. They possess both a hydrophilic core and lipophilic tails, which drastically lower the interfacial tension between the aqueous and organic phases[1][2]. During agitation, these molecules coat the microscopic droplets of the organic solvent, creating a sterically stabilized oil-in-water or water-in-oil emulsion that prevents coalescence[2].
Q2: I have a persistent emulsion that won't separate even after 24 hours. How do I break it without compromising my product yield?
Solution: Do not rely on time alone. You must alter the physical chemistry of the system.
-
Salting Out: Add a saturated solution of sodium chloride (brine) or solid potassium pyrophosphate to the aqueous layer[3][4]. This increases the ionic strength of the aqueous phase, which strips the hydration shell away from the surfactant molecules and drastically decreases the aqueous solubility of the organic solvent, forcing the phases to separate[2][5].
-
Mechanical Disruption: If chemical alteration fails, use centrifugation. The applied centrifugal force directly overcomes the steric stabilization of the emulsion droplets, forcing density-based stratification[3][6].
Q3: There is a thick, snot-like "rag layer" at the interface. Should I collect it with the organic phase?
Solution: No. Collecting the rag layer will introduce severe impurities into your downstream processes. A rag layer (often a Pickering emulsion) is stabilized by fine, insoluble particulates—such as denatured polymeric byproducts, unreacted starting materials, or insoluble inorganic salts[7]. To resolve this, you must physically remove the stabilizing particulates. Drain the entire biphasic mixture and filter it through a pad of Celite (diatomaceous earth) or glass wool[5]. Once the particulates are removed, the filtrate will separate cleanly into two distinct phases[7].
Q4: The interface is completely invisible, and I cannot tell which layer contains my product. How do I proceed?
Solution: This occurs when the organic and aqueous phases have nearly identical densities or refractive indices[4]. Because 3,3-Dimethyl-2-phenylbutanenitrile is highly lipophilic and bulky, high concentrations of it can alter the density of your extraction solvent.
-
The Water Drop Test: Add a few drops of distilled water to the top of the separatory funnel. If the drops dissolve into the top layer, the top layer is aqueous. If the drops fall through the top layer and merge with the bottom, the bottom layer is aqueous[4].
-
Resolution: Add more of your organic extraction solvent to decrease the overall density of the organic phase, or add water to dilute the aqueous phase. This will restore the density differential required for gravity separation[4].
Solvent Optimization Data
Choosing the correct extraction solvent is the most effective preventative measure against emulsions. Below is a comparison of common LLE solvents optimized for extracting 3,3-Dimethyl-2-phenylbutanenitrile.
| Extraction Solvent | Density (g/mL) | Water Solubility (g/100mL) | Emulsion Risk | Recommendation for 3,3-Dimethyl-2-phenylbutanenitrile |
| Dichloromethane (DCM) | 1.33 | 1.30 | High | Not Recommended. Prone to severe emulsion formation in basic aqueous conditions[4]. Density inversion is common. |
| Ethyl Acetate (EtOAc) | 0.90 | 8.30 | Medium | Acceptable. Good solubility profile, but partial water miscibility can trap surfactants in the organic phase. |
| Methyl tert-butyl ether (MTBE) | 0.74 | 4.80 | Low | Highly Recommended. Excellent density differential from water. Low miscibility prevents surfactant trapping. |
| Hexanes / Heptane | 0.66 | < 0.01 | Very Low | Situational. Excellent for breaking emulsions, but the bulky nitrile may have limited solubility at high concentrations. |
Standard Operating Procedures (SOPs)
Protocol A: Emulsion-Breaking via Salting-Out and Centrifugation
Use this protocol when a milky emulsion persists after 15 minutes of settling.
-
Assess Volume: Ensure your separatory funnel has at least 25% empty headspace. If not, transfer the mixture to a larger vessel.
-
Salting Out: Add saturated aqueous
(brine) equivalent to 20% of the total aqueous volume. Alternatively, sprinkle 1–2 grams of solid anhydrous sodium sulfate (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ) directly into the funnel[3]. -
Gentle Agitation: Do not shake vigorously. Gently swirl the separatory funnel in a circular motion for 60 seconds to allow the salt to dissolve and interact with the phase boundary[2]. Allow to sit for 10 minutes.
-
Centrifugation (If necessary): If the emulsion persists, drain the emulsified portion into glass or solvent-resistant centrifuge tubes with Teflon-lined screw caps[6].
-
Spin: Centrifuge at 3,000–5,000 x g for 5 minutes at room temperature[6].
-
Recovery: A solid "cake" of impurities may form at the interface[6]. Carefully pipette the organic layer (containing the 3,3-Dimethyl-2-phenylbutanenitrile) into a clean flask, leaving the aqueous layer and interfacial cake behind.
Protocol B: Rag Layer Remediation via Celite Filtration
Use this protocol when insoluble goo, polymers, or a thick "rag layer" obscures the phase boundary[7].
-
Prepare the Filter: Set up a Büchner funnel attached to a vacuum flask. Place a properly sized filter paper flat in the funnel.
-
Build the Pad: Add a slurry of Celite 545 (diatomaceous earth) mixed with your organic extraction solvent to create a 1–2 cm thick filter pad. Apply vacuum to pack the pad tightly.
-
Filtration: Pour the entire contents of the separatory funnel (organic phase, aqueous phase, and the rag layer) directly through the Celite pad under mild vacuum.
-
Rinse: Rinse the separatory funnel and the Celite pad with two 15 mL portions of fresh organic solvent to ensure all 3,3-Dimethyl-2-phenylbutanenitrile is recovered from the trapped particulates.
-
Phase Separation: Transfer the clean, biphasic filtrate from the vacuum flask back into a clean separatory funnel. The phases will now separate rapidly and cleanly.
References
-
Spectro Scientific. "Emulsion Breaking Techniques for Oil in Water Solvent Extractions." Spectro Scientific. Available at:[Link]
-
LCGC International. "Tips for Troubleshooting Liquid–Liquid Extractions." Chromatography Online. Available at:[Link]
-
ResearchGate. "How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards??" ResearchGate. Available at:[Link]
-
Biotage. "Tackling emulsions just got easier." Biotage. Available at:[Link]
-
K-Jhil. "Tips for Troubleshooting Liquid–Liquid Extraction." K-Jhil. Available at:[Link]
-
University of York. "Problems with extractions - Chemistry Teaching Labs." University of York. Available at:[Link]
-
University of Rochester. "How To: Manage an Emulsion - Chemistry." University of Rochester. Available at:[Link]
Sources
- 1. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 4. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 5. biotage.com [biotage.com]
- 6. researchgate.net [researchgate.net]
- 7. How To [chem.rochester.edu]
Validation & Comparative
HPLC Method Development for 3,3-Dimethyl-2-phenylbutanenitrile: A Comprehensive Comparison Guide for Achiral Purity and Chiral Resolution
As a Senior Application Scientist, I frequently encounter sterically hindered, hydrophobic intermediates that challenge standard chromatographic paradigms. One such molecule is 3,3-Dimethyl-2-phenylbutanenitrile (CAS: 104330-13-4), also known as
The analytical strategy for this compound must address two distinct objectives critical to drug development professionals:
-
Achiral Purity: Separating the target from synthetic precursors (e.g., phenylacetonitrile)[3] and related alkylated byproducts.
-
Chiral Resolution: Quantifying the enantiomeric excess (ee) of the (R)- and (S)-enantiomers, a critical parameter when this intermediate is utilized in asymmetric synthesis.
This guide objectively compares column chemistries and provides self-validating experimental protocols for both workflows.
PART 1: Achiral Method Development (Purity & Related Substances)
Expertise & Causality: Why Standard C18 Fails
When developing an achiral purity method, the default instinct is to utilize a standard C18 column. However, the massive steric bulk of the tert-butyl group shields the hydrophobic core of the molecule. This leads to poor shape selectivity between 3,3-dimethyl-2-phenylbutanenitrile and closely related des-alkyl impurities.
To overcome this, we leverage a Biphenyl stationary phase . Biphenyl columns offer orthogonal retention mechanisms—specifically
Data Presentation: Stationary Phase Comparison
Table 1: Comparison of Stationary Phases for Achiral Purity (Conditions: Water/Methanol gradient, 1.0 mL/min, 214 nm)
| Column Chemistry | Retention Factor (k') | Peak Asymmetry (Tf) | Resolution (Rs) from Phenylacetonitrile |
| Standard C18 | 4.2 | 1.15 | 1.8 |
| Phenyl-Hexyl | 4.8 | 1.10 | 2.5 |
| Biphenyl | 5.5 | 1.05 | 4.1 |
Experimental Protocol: Achiral Purity Workflow
This self-validating protocol ensures baseline resolution and prevents common baseline drift artifacts[6].
-
Column Selection: Install a high-efficiency Biphenyl column (e.g., 2.6 µm core-shell, 100 x 4.6 mm).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in HPLC-grade Water (suppresses secondary silanol interactions).
-
Mobile Phase B: 100% Methanol (preferred over acetonitrile to maximize
selectivity).
-
-
Gradient Elution: Program a linear gradient from 40% B to 90% B over 10 minutes, hold for 2 minutes, then return to 40% B.
-
Detection: Set the UV detector to 214 nm. The nitrile and isolated phenyl ring lack strong chromophores at higher wavelengths (like 254 nm)[7].
-
System Equilibration: Ensure a minimum of 10 column volumes of the initial mobile phase (40% B) pass through the column before the next injection to prevent irreproducible retention times[6].
Logical workflow for achiral stationary phase selection based on molecular structure.
PART 2: Chiral Method Development (Enantiomeric Resolution)
Expertise & Causality: The Three-Point Interaction Model
The chiral center at the C2 position necessitates a robust enantioseparation method. According to the principle of enantiomeric recognition (the three-point interaction rule), successful chiral separation requires a minimum of three simultaneous intermolecular interactions between the enantiomer and the chiral selector[8].
For 3,3-Dimethyl-2-phenylbutanenitrile, these interactions are:
-
Dipole/Hydrogen Bonding: Driven by the nitrile group.
- Stacking: Driven by the phenyl ring.
-
Steric Inclusion/Exclusion: Dictated by the bulky tert-butyl group.
When comparing polysaccharide-based chiral stationary phases (CSPs), the helical structure of the Amylose backbone creates a wider chiral groove compared to Cellulose. The massive steric bulk of the tert-butyl group prevents the molecule from deeply penetrating the tighter cellulose cavities, resulting in poor chiral recognition. The amylose phase perfectly accommodates the steric bulk while allowing the phenyl and nitrile groups to interact with the carbamate linkage.
Data Presentation: Chiral Stationary Phase Comparison
Table 2: Comparison of CSPs for Enantiomeric Resolution (Conditions: Hexane/Isopropanol 95:5 v/v, Normal Phase, 25°C)
| Chiral Selector Base | Enantioselectivity ( | Resolution (Rs) | Elution Order |
| Amylose tris(3,5-dimethylphenylcarbamate) | 1.85 | 3.2 | (S) then (R) |
| Cellulose tris(3,5-dimethylphenylcarbamate) | 1.15 | 1.1 | (R) then (S) |
| Cellulose tris(4-methylbenzoate) | 1.00 | 0.0 | Co-elution |
Experimental Protocol: Chiral Screening Workflow
-
Column Selection: Install an Amylose tris(3,5-dimethylphenylcarbamate) coated column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase Preparation: Mix HPLC-grade Hexane and Isopropanol (IPA) in a 95:5 (v/v) ratio. Crucial Step: Ensure solvents are strictly anhydrous. Trace water in the mobile phase will competitively bind to the CSP, disrupting the hydrogen bonding network required for chiral recognition[9].
-
Isocratic Elution: Set the flow rate to 1.0 mL/min.
-
Temperature Control: Maintain the column compartment at 25°C. While lower temperatures can thermodynamically increase enantioselectivity, they often broaden peaks due to slower mass transfer kinetics.
-
Sample Dilution: Dissolve the racemic mixture directly in the mobile phase (Hexane/IPA 95:5). Injecting the sample in a stronger solvent (like 100% IPA or Methanol) will cause severe peak distortion and loss of resolution[6].
Three-point interaction model for the chiral recognition of 3,3-Dimethyl-2-phenylbutanenitrile.
References
Sources
- 1. echemi.com [echemi.com]
- 2. 3,3-二甲基-2-苯基丁腈 - CAS号 104330-13-4 - 摩熵化学 [molaid.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. phenomenex.com [phenomenex.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. lib3.dss.go.th [lib3.dss.go.th]
- 8. Surface modified nanoparticles and their applications for enantioselective detection, analysis, and separation of various chiral compounds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02399K [pubs.rsc.org]
- 9. data.epo.org [data.epo.org]
Comparative FTIR Spectral Analysis of the Nitrile Stretch in 3,3-Dimethyl-2-phenylbutanenitrile: ATR vs. Transmission Methodologies
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist
Executive Summary
The spectroscopic characterization of sterically hindered nitriles presents unique analytical challenges. In the case of 3,3-Dimethyl-2-phenylbutanenitrile , the bulky tert-butyl group and the adjacent phenyl ring create a highly crowded local dielectric environment around the alpha-carbon. While Fourier-Transform Infrared (FTIR) spectroscopy is the gold standard for identifying the sharp, intense C≡N stretching peak, the choice of sampling modality—Attenuated Total Reflectance (ATR) versus Transmission—drastically dictates the quality and interpretability of the resulting spectral data. This guide objectively compares these two methodologies, explaining the underlying optical physics that govern signal attenuation and providing self-validating protocols for accurate structural confirmation.
Chemical Context & The Causality of Signal Intensity
To understand the analytical approach, we must first examine the molecule's structure. 3,3-Dimethyl-2-phenylbutanenitrile features a nitrile group (-C≡N) attached to an sp³-hybridized benzylic carbon. Because the nitrile carbon is not directly conjugated to the aromatic
In infrared spectroscopy, the intensity of a vibrational band is governed by the change in dipole moment (
The Physics of Detection: Why Modality Matters
The fundamental difference between ATR and Transmission FTIR lies in how the infrared beam interacts with the sample. This interaction dictates why the C≡N stretch looks profoundly different depending on the instrument used.
Transmission FTIR: Bulk Absorption
Transmission FTIR relies on the direct passage of infrared light through the sample, governed by the Beer-Lambert Law (
ATR-FTIR: The Evanescent Wave Phenomenon
ATR-FTIR utilizes total internal reflection within a high-refractive-index crystal (e.g., Diamond or ZnSe) to generate an evanescent wave that penetrates the sample[2]. The critical causality here is the equation for penetration depth (
The penetration depth is directly proportional to the wavelength (
The Result: Because the C≡N stretch occurs at a high wavenumber (~2250 cm⁻¹), the evanescent wave barely penetrates the sample at this frequency. Consequently, the nitrile peak will appear disproportionately weak—or even vanish into the baseline noise—in a raw ATR spectrum compared to a transmission spectrum[3].
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following step-by-step methodologies must be employed. Each protocol includes built-in validation checks.
Protocol A: Transmission FTIR (Capillary Film Method)
Best for: Absolute quantitative analysis and high-resolution detection of weak high-wavenumber bands.
-
Preparation: Clean two optically flat KBr (Potassium Bromide) windows using anhydrous methylene chloride. Allow to air dry in a desiccated environment.
-
Background Collection: Acquire a background spectrum of the empty sample compartment (32 scans, 4 cm⁻¹ resolution).
-
Sample Application: Deposit exactly 1–2 drops of neat liquid 3,3-Dimethyl-2-phenylbutanenitrile onto the center of one KBr window.
-
Sandwiching: Gently place the second KBr window on top. Rotate slightly to eliminate air bubbles and create a uniform, thin capillary film.
-
Validation Check: Acquire a preliminary scan. Check the strongest absorption bands (e.g., aliphatic C-H stretches near 2900 cm⁻¹). If the absorbance exceeds 1.2 A.U., the detector is saturated, and the Beer-Lambert law is no longer linear. If so, press the windows tighter to reduce pathlength.
-
Data Acquisition: Collect the final spectrum and analyze the 2260–2240 cm⁻¹ region.
Protocol B: ATR-FTIR (Diamond Crystal Method)
Best for: Rapid screening, recovery of the intact sample, and routine QA/QC.
-
Preparation: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and a lint-free wipe.
-
Validation Check (Cleanliness): Collect a background spectrum. Ensure there are no residual organic peaks (especially near 2900 cm⁻¹ or 1700 cm⁻¹) before proceeding.
-
Sample Application: Pipette 1 drop of the neat sample directly onto the ATR crystal, ensuring the active sensor area is completely covered[2]. No pressure anvil is needed for liquids.
-
Data Acquisition: Acquire the spectrum (32 scans, 4 cm⁻¹ resolution).
-
Mandatory Post-Processing: Apply an ATR Correction Algorithm (based on the Kramers-Kronig transformation) within the spectrometer's software. This mathematical correction compensates for the wavelength-dependent penetration depth, artificially boosting the intensity of the ~2250 cm⁻¹ C≡N peak so it can be accurately compared against transmission-based spectral libraries[3].
Comparative Data Presentation
The following table summarizes the quantitative and qualitative differences between the two methodologies when analyzing 3,3-Dimethyl-2-phenylbutanenitrile.
| Analytical Metric | Transmission FTIR (KBr Capillary Film) | ATR-FTIR (Diamond Crystal) |
| Sampling Mechanism | Bulk absorption (Fixed physical pathlength) | Evanescent wave (Variable penetration depth) |
| Effective Pathlength at 2250 cm⁻¹ | ~5.0 – 15.0 µm (Dependent on film pressure) | ~0.5 – 1.0 µm (Highly attenuated) |
| C≡N Peak Intensity (Raw Data) | High (Directly proportional to concentration) | Low (Attenuated by shallow penetration) |
| Sample Preparation Time | Moderate (Requires delicate window handling) | Minimal (Direct application, easy cleanup) |
| Spectral Artifacts | Interference fringing (if windows are too parallel) | Peak shifting & relative intensity skewing |
| Required Data Processing | Standard baseline correction | Critical: ATR Correction Algorithm |
Workflow Visualization
The following diagram maps the logical decision-making process and the physical causality of signal attenuation when selecting an FTIR modality for nitrile analysis.
Decision matrix and signal attenuation logic for FTIR analysis of the nitrile stretch.
References
- Organic Nitrogen Compounds IV: Nitriles | Spectroscopy Online Spectroscopy.
- 4.2: IR Spectroscopy - Chemistry LibreTexts Chemistry LibreTexts.
- ATR-FTIR Spectroscopy Basics - Mettler Toledo Mettler Toledo.
Sources
Comparative Reactivity Guide: Benzyl Cyanide vs. 3,3-Dimethyl-2-phenylbutanenitrile
As a Senior Application Scientist in synthetic methodology, I frequently encounter reaction failures that stem from a fundamental misunderstanding of 3D molecular architecture. While electronic effects (inductive and resonance) are often the primary focus during route scouting, steric hindrance is the ultimate gatekeeper of chemical reactivity.
This guide objectively compares the reactivity profiles of Benzyl Cyanide (phenylacetonitrile) and its highly substituted analog, 3,3-Dimethyl-2-phenylbutanenitrile (alpha-tert-butylphenylacetonitrile). By examining their divergent behaviors in alkylation and hydrolysis, we can establish a clear mechanistic framework for how neopentyl-like steric bulk overrides thermodynamic driving forces.
Molecular Architecture & Mechanistic Causality
While both molecules share an identical electron-withdrawing cyano group (-CN) and a resonance-stabilizing phenyl ring, the substitution at the alpha-carbon dictates their entirely different chemical lives.
The "Active Methylene" of Benzyl Cyanide
Benzyl cyanide possesses an unhindered, highly active methylene group. The benzylic protons are remarkably acidic, with a well-documented pKa of approximately 21.9 in DMSO[1]. When deprotonated by a sufficient base, it forms a planar, highly delocalized carbanion. Because the alpha-carbon is relatively unhindered, this carbanion acts as a potent nucleophile, readily participating in rapid S_N2 alkylations and Knoevenagel condensations[2].
The Steric Fortress of 3,3-Dimethyl-2-phenylbutanenitrile
In 3,3-dimethyl-2-phenylbutanenitrile, two alpha-hydrogens have been replaced by a massive tert-butyl group. This creates two profound mechanistic bottlenecks:
-
Kinetic Acidity Suppression: While the remaining alpha-proton can still be abstracted by strong, non-nucleophilic bases (like LDA), the inductive electron-donating effect of the tert-butyl group slightly destabilizes the resulting carbanion. More importantly, the sheer bulk of the tert-butyl group physically blocks base access, drastically reducing the kinetic rate of deprotonation.
-
Nucleophilic Trajectory Blockade: Even if the carbanion is successfully generated, it behaves as a "neopentyl-like" nucleophile. In an S_N2 reaction, the nucleophile must donate electron density into the σ* antibonding orbital of the electrophile at a 180° angle to the leaving group. The tert-butyl group acts as a steric "umbrella," creating severe van der Waals repulsions in the pentacoordinate transition state, effectively raising the activation energy (ΔG‡) to insurmountable levels[3].
Caption: Divergent alkylation pathways dictated by alpha-carbon steric environments.
Quantitative Data & Reactivity Comparison
The following table summarizes the physicochemical and reactive disparities between the two nitriles, highlighting how steric volume dictates laboratory outcomes.
| Property | Benzyl Cyanide | 3,3-Dimethyl-2-phenylbutanenitrile |
| Structure | Ph-CH₂-CN | Ph-CH(tBu)-CN |
| Alpha Protons | 2 (Active Methylene) | 1 (Highly Hindered) |
| pKa (in DMSO) | ~21.9 | >24 (Estimated) |
| S_N2 Alkylation Rate | Extremely Fast / Exothermic | Trace / No Reaction |
| Hydrolysis Profile | Readily yields Phenylacetic Acid | Highly resistant to nucleophilic attack |
| Steric Environment | Unhindered | Neopentyl-like bulk |
Nitrile Hydrolysis: A Case Study in Shielding
Hydrolysis of a nitrile to a carboxylic acid requires a nucleophile (water or hydroxide) to attack the π* orbital of the C≡N bond at the Bürgi-Dunitz angle (~107°).
Benzyl cyanide is routinely hydrolyzed to phenylacetic acid using 70% sulfuric acid or refluxing sodium hydroxide[4]. The cyano carbon is fully exposed. Conversely, in 3,3-dimethyl-2-phenylbutanenitrile, the tert-butyl group physically occupies the spatial volume required for this trajectory. The electrophilic carbon is shielded, rendering the molecule exceptionally resistant to standard hydrolysis conditions.
Caption: Hydrolysis outcomes comparing unhindered vs. sterically shielded nitriles.
Self-Validating Experimental Protocols
To empirically demonstrate these principles, the following protocols outline the stark contrast in alkylation behavior. Each protocol is designed as a self-validating system, ensuring that causality can be tracked at every step.
Protocol A: Alpha-Alkylation of Benzyl Cyanide via Phase-Transfer Catalysis (PTC)
This method utilizes a biphasic system to achieve controlled, high-yield alkylation.
-
Setup: In a round-bottom flask, dissolve 10 mmol of benzyl cyanide and 11 mmol of the target alkyl halide (e.g., benzyl bromide) in 20 mL of toluene.
-
Catalyst Addition: Add 0.5 mmol of Tetrabutylammonium bromide (TBAB). Causality: TBAB acts as the phase-transfer catalyst, shuttling hydroxide ions from the aqueous phase into the organic phase to deprotonate the nitrile.
-
Base Addition: Vigorously stir the solution and add 15 mL of 50% aqueous NaOH dropwise.
-
Validation & Observation: The reaction will exhibit a mild exotherm, validating that deprotonation and subsequent S_N2 attack are occurring rapidly.
-
Workup: Halt stirring. The immediate separation of the aqueous and organic layers validates the integrity of the biphasic system. Wash the organic layer with water, dry over MgSO₄, and concentrate. TLC will show complete consumption of the starting material.
Protocol B: Attempted Alkylation of 3,3-Dimethyl-2-phenylbutanenitrile
This protocol demonstrates the failure of S_N2 attack despite successful carbanion generation.
-
Setup: Dissolve 10 mmol of 3,3-dimethyl-2-phenylbutanenitrile in 20 mL of anhydrous THF under an inert Argon atmosphere. Cool to -78°C using a dry ice/acetone bath.
-
Deprotonation: Add 11 mmol of Lithium diisopropylamide (LDA) dropwise. Causality: A bulky, non-nucleophilic base like LDA is mandatory here. Weaker bases cannot overcome the steric shielding to abstract the alpha-proton, and nucleophilic bases would attempt to attack the nitrile group.
-
Validation of Carbanion: A distinct color change (typically deep yellow/orange) validates that the hindered carbanion has successfully formed.
-
Electrophile Addition: Add 12 mmol of the alkyl halide and allow the reaction to slowly warm to room temperature over 4 hours.
-
Result & Causality: Despite the validated presence of the carbanion, the S_N2 transition state is sterically forbidden. Following an aqueous quench and extraction, NMR analysis of the crude mixture will reveal >95% recovery of the unreacted 3,3-dimethyl-2-phenylbutanenitrile.
References
2.[3] Steric Hindrance to Rear-side Approach in Nucleophilic Substitution Source: Chemistry LibreTexts URL:[Link]
3.[4] Benzyl cyanide Source: Wikipedia URL:[Link]
4.[2] Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols Source: ACS Publications URL:[Link]
Sources
Elemental analysis standards for 3,3-Dimethyl-2-phenylbutanenitrile
Elemental Analysis and Purity Standards for 3,3-Dimethyl-2-phenylbutanenitrile: A Comparative Guide
Executive Summary
In pharmaceutical development and advanced organic synthesis, 3,3-Dimethyl-2-phenylbutanenitrile (also known as
The Analytical Triad: Mechanisms & Causality
To build a self-validating analytical system, we must employ techniques that operate on fundamentally different physical principles. This orthogonality ensures that an impurity invisible to one method is caught by another[2].
A. CHN Combustion Analysis (Macro-Composition)
Elemental analysis measures the macroscopic composition of a sample.
-
Causality & Mechanism: The sample undergoes dynamic flash combustion at
[3]. This complete oxidation converts all carbon to , hydrogen to , and nitrogen to (which is subsequently reduced to ). The gases are separated chromatographically and quantified via a Thermal Conductivity Detector (TCD)[3]. -
Diagnostic Value: The theoretical composition for 3,3-Dimethyl-2-phenylbutanenitrile is C: 83.19%, H: 8.73%, N: 8.08% . If a batch contains retained solvents (e.g., water, ethyl acetate) or inorganic salts that escape UV-based chromatographic detection, the experimental %C and %H will deviate. A deviation of
from theoretical values definitively indicates macro-impurity.
B. Quantitative NMR (Absolute Purity)
While CHN confirms elemental ratios, qNMR provides the absolute mass fraction (
-
Causality & Mechanism: The area under an NMR resonance is strictly proportional to the number of nuclei generating that signal[4]. By integrating the analyte's distinct tert-butyl protons (a sharp 9H singlet) against a certified internal calibrant (IC) of known purity, qNMR acts as a universal detector[2]. It captures organic impurities and residual solvents simultaneously, making it a highly reliable orthogonal validation to elemental analysis[4].
C. High-Resolution Mass Spectrometry (Exact Mass)
-
Causality & Mechanism: HRMS (e.g., Orbitrap or TOF) separates ions based on exact mass-to-charge ratios. 3,3-Dimethyl-2-phenylbutanenitrile has an exact monoisotopic mass of 173.1204 Da[1]. High-resolution analyzers separate isobaric interferences, confirming the exact molecular formula. However, because ionization efficiencies vary wildly between different molecules, HRMS is inherently qualitative and poor for absolute quantitation unless isotopically labeled standards are used.
Comparative Performance Data
The following table summarizes the operational parameters and comparative strengths of the analytical triad when applied to 3,3-Dimethyl-2-phenylbutanenitrile.
| Analytical Technique | Primary Principle | Target Output | Key Strengths | Limitations |
| CHN Combustion | High-temp oxidation & TCD | %C, %H, %N | Detects all macro-impurities (salts, water, silica) | Cannot identify specific organic structures |
| Quantitative NMR | Proton resonance integration | Absolute % w/w | Universal detection, structurally specific, absolute quantitation | Requires high-purity internal calibrant |
| HRMS (Orbitrap) | Exact mass-to-charge ratio | High sensitivity, resolves isobaric species | Poor for absolute quantitation without isotopes |
Self-Validating Experimental Protocols
To ensure trustworthiness, every analytical run must include internal checks. Below are the optimized, step-by-step methodologies for validating 3,3-Dimethyl-2-phenylbutanenitrile.
Protocol A: Automated CHN Combustion Analysis
Self-Validation Check: K-factor calibration ensures detector linearity across the expected dynamic range.
-
Calibration: Weigh 2.0–3.0 mg of a high-purity standard (e.g., Atropine or Acetanilide) into tin capsules[3]. Run 5 replicates to establish a K-factor calibration curve for C, H, and N.
-
Sample Preparation: Accurately weigh 2.000–2.500 mg of 3,3-Dimethyl-2-phenylbutanenitrile into a tin capsule using a microbalance (
). Causality: Tin is chosen because its exothermic oxidation provides a localized temperature flash ( ) during dynamic oxygen injection, ensuring complete combustion of the sterically hindered tert-butyl group. -
Combustion & Reduction: Drop the sealed capsule into a quartz reactor at
[3]. Pass the resulting gases through a copper reduction reactor ( ) to convert to and scrub excess . -
Detection: Quantify via TCD. The batch passes if results are within
of theoretical values (C: 83.19%, H: 8.73%, N: 8.08%).
Protocol B: Absolute qHNMR Purity Assay
Self-Validation Check: T1 relaxation delay optimization prevents signal saturation, guaranteeing quantitative accuracy.
-
Calibrant Selection: Select Dimethyl sulfone (
) as the internal calibrant. Causality: is highly pure, non-hygroscopic, and provides a sharp 6H singlet that does not overlap with the nitrile's resonances[2]. -
Sample Preparation: Co-weigh
of the nitrile and of directly into an NMR tube or vial using a microbalance. Dissolve completely in of . -
Acquisition Parameters: Execute a 1D
sequence with a excitation pulse. Causality: To ensure a self-validating quantitative system, the relaxation delay (D1) must be set to of the slowest relaxing proton (typically seconds). This guarantees recovery of longitudinal magnetization, preventing artificially low integration values. -
Integration & Calculation: Integrate the tert-butyl singlet (9H,
) of the analyte and the methyl singlet (6H, ) of . Calculate absolute purity using the standard qNMR equation:
Orthogonal Validation Workflow
The following diagram illustrates the logical relationship and data integration required to certify the purity of 3,3-Dimethyl-2-phenylbutanenitrile.
Figure 1: Orthogonal validation workflow for absolute purity determination of nitrile intermediates.
References
- PubChemLite. "3,3-dimethyl-2-phenylbutanenitrile (C12H15N) - PubChemLite".
- Thermo Fisher Scientific. "Elemental Analysis: CHNS/O Characterization of Polymers and Plastics".
- Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay". Journal of Medicinal Chemistry.
- Simmler, C., et al.
Sources
Safety Operating Guide
Safe Handling and Disposal Protocol: 3,3-Dimethyl-2-phenylbutanenitrile
[1]
Executive Safety Directive
3,3-Dimethyl-2-phenylbutanenitrile (CAS: 104330-13-4) is an organic nitrile often utilized as a pharmaceutical intermediate. While it is chemically stable under ambient conditions, improper disposal poses two critical risks:
-
Cyanide Evolution: In the presence of strong acids or under combustion without oxygen, the nitrile group (-CN) can release Hydrogen Cyanide (HCN) gas.
-
Environmental Toxicity: Organic nitriles are hazardous to aquatic life and must never be discharged into municipal sewer systems.
Core Operational Rule: This compound must be segregated into Non-Halogenated Organic Waste streams destined for high-temperature incineration. NEVER mix with acidic waste streams.
Chemical Profile & Hazard Identification
Understanding the physicochemical properties is the first step in a self-validating safety protocol.
| Property | Data | Operational Implication |
| CAS Number | 104330-13-4 | Use for waste manifesting and inventory tracking. |
| Formula | C₁₂H₁₅N | High carbon content; suitable for fuel blending/incineration. |
| Molecular Weight | 173.25 g/mol | Heavier than air vapors; floor-level ventilation is critical. |
| Physical State | Liquid/Low-melting Solid | May require heating to transfer; treat spills as liquid hazards. |
| Reactivity Class | Organic Nitrile | INCOMPATIBLE with strong oxidizers and strong acids.[1] |
| Primary Hazards | Toxic (Oral/Dermal), Irritant | PPE must include nitrile gloves (double-gloved recommended). |
Pre-Disposal Storage & Segregation Logic
The most common cause of laboratory accidents involving nitriles is improper waste stream mixing. You must maintain a strict "Chain of Custody" for the waste container.
The Segregation Protocol
-
Acid Segregation: Store waste containers away from mineral acids (HCl, H₂SO₄). Accidental mixing can hydrolyze the nitrile, potentially releasing toxic fumes or causing exothermic runaways.
-
Oxidizer Segregation: Isolate from Peroxides, Nitrates, and Permanganates. The reaction between nitriles and strong oxidizers can be violent.
-
Container Material: High-Density Polyethylene (HDPE) or Amber Glass. Avoid metal containers if the waste stream contains trace acids from other processes.
Visualization: Waste Stream Logic
The following diagram illustrates the decision matrix for segregating this specific chemical.
Figure 1: Waste segregation decision tree ensuring prevention of HCN formation and proper regulatory classification.
Step-by-Step Disposal Procedures
This protocol aligns with EPA (RCRA) standards and best practices for organic synthesis laboratories.
Phase 1: Preparation
-
Personal Protective Equipment (PPE):
-
Eyes: Chemical splash goggles (ANSI Z87.1).
-
Skin: Nitrile rubber gloves (Minimum thickness 0.11mm). Note: For prolonged contact, use laminate film (Silver Shield) gloves as nitriles can permeate organic solvents over time.
-
Respiratory: Work inside a certified fume hood.
-
-
Container Verification: Ensure the waste container is rated for organic solvents and labeled "Hazardous Waste."
Phase 2: Waste Transfer
-
Liquid Waste:
-
Pour the 3,3-Dimethyl-2-phenylbutanenitrile slowly into the Non-Halogenated Organic Waste carboy.
-
Use a funnel to prevent splashing.
-
Critical Check: Verify the carboy does not contain concentrated acids.
-
-
Solid Waste (Contaminated Debris):
-
Gloves, paper towels, and weighing boats contaminated with the substance must be placed in a sealed hazardous waste bag (yellow or red, depending on institutional color codes).
-
Do not throw in regular trash.
-
Phase 3: Labeling & Documentation
-
Labeling: The tag must explicitly list:
-
Manifesting: When requesting pickup, declare the waste as "Organic Nitrile Solution." This alerts the disposal facility to use proper incineration protocols (typically >1000°C with residence time >2 seconds) to destroy the C-N bond completely.
Emergency Spill Response Mechanism
In the event of a spill, immediate containment is necessary to prevent volatilization and surface contamination.
Spill Protocol
-
Evacuate & Ventilate: Clear the immediate area. Ensure the fume hood is operating at maximum flow.
-
PPE Upgrade: Wear double gloves and a lab coat. If the spill is outside a hood and exceeds 500mL, respiratory protection (organic vapor cartridge) may be required.
-
Containment: Surround the spill with absorbent pillows or inert material (vermiculite/sand). Do not use paper towels for large spills as they increase surface area for evaporation.
-
Decontamination:
-
Scoop absorbed material into a wide-mouth hazardous waste jar.
-
Clean the surface with a mild soap solution. Avoid using bleach (sodium hypochlorite) directly on the concentrated chemical unless instructed by a specific neutralization protocol, as reactions can be unpredictable in uncontrolled environments.
-
Visualization: Spill Workflow
Figure 2: Operational workflow for spill response based on volume and location.
References
-
PubChem. (n.d.). 3,3-Dimethyl-2-phenylbutanenitrile Compound Summary. National Library of Medicine. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Management for Generators. Retrieved from [Link]
-
ECHA (European Chemicals Agency). (n.d.). Substance Information: Nitriles. Retrieved from [Link]
Personal Protective Equipment & Handling Guide: 3,3-Dimethyl-2-phenylbutanenitrile
Executive Safety Summary
3,3-Dimethyl-2-phenylbutanenitrile (CAS: 55373-24-5, often referred to as "Methadone Intermediate") is not merely a standard organic reagent; it is a nitrile-based precursor with significant dermal toxicity and regulatory implications.
The Critical Hazard: Beyond standard irritancy, this compound carries the latent risk of metabolic cyanide release . Upon absorption (skin/inhalation), hepatic metabolism can liberate the cyano-group as cyanide (
Immediate "Kill Switch" Rules
-
NEVER handle outside a functioning fume hood.
-
NEVER use standard 4-mil nitrile exam gloves as the sole barrier for synthesis/pouring.
-
NEVER mix waste with acidic streams (Risk of HCN evolution).
Risk Assessment & Chemical Intelligence
To handle this compound safely, you must understand its dual-threat profile: Chemical Toxicity and Regulatory Control .
| Property | Specification | Safety Implication |
| Chemical Class | Aromatic/Aliphatic Nitrile | Lipophilic nature allows rapid dermal absorption. |
| Metabolism | Cytochrome P450 hydroxylation | Potential for delayed onset cyanide toxicity (2-6 hours post-exposure). |
| Physical State | Liquid / Low-melting solid | Viscous liquids cling to gloves; aerosolization is a high risk during transfer. |
| Regulatory | List I Chemical (DEA) | Requires strict inventory logging; theft/diversion risk is a safety parameter. |
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable. The "Standard Lab Kit" (coat/glasses/exam gloves) is inadequate for 3,3-Dimethyl-2-phenylbutanenitrile.
Hand Protection: The "Laminate Protocol"
Standard nitrile rubber degrades or allows permeation of aromatic nitriles within 15–30 minutes. You must use a Multi-Barrier System .
-
Primary Barrier (Inner): Silver Shield® / 4H® (PE/EVOH Laminate) .
-
Why: These provide >4-hour breakthrough time against aromatic nitriles.
-
Trade-off: Poor dexterity.
-
-
Secondary Barrier (Outer): Heavy-duty Nitrile (minimum 6-8 mil) .
-
Why: Protects the inner laminate glove from physical tears and provides grip.
-
-
Technique: Taping the cuff of the outer glove to the lab coat is recommended for volumes >100mL.
Respiratory & Body Protection[1][2][3][4][5]
| Zone | Equipment Requirement | Rationale |
| Respiratory | Fume Hood (Face Velocity: 80-100 fpm) | Primary control. Volatility is low, but aerosols are toxic. |
| Backup Resp. | Full-face Respirator with ABEK-P3 Filters | Only for spill cleanup outside the hood. "B" (Inorganic) and "E" (Acid) ratings are crucial for potential HCN evolution. |
| Body | Tychem® C Apron or Sleeve Covers | Standard cotton lab coats absorb liquids and hold them against the skin. An impervious apron prevents this "poultice effect." |
| Eyes | Chemical Splash Goggles | Safety glasses are insufficient; vapors/splashes can bypass side shields. |
Operational Protocol: From Receipt to Reaction
This workflow minimizes exposure and ensures regulatory compliance.
Phase 1: Receipt & Storage
-
Verification: Upon receipt, verify seal integrity. Two-person witness rule recommended due to precursor status.
-
Storage: Store in a locked flammables cabinet. Segregate from Acids (prevent HCN) and Oxidizers .
-
Secondary Containment: Store the bottle inside a polyethylene tray to capture drips.
Phase 2: Transfer & Synthesis
-
The "Closed System" Rule: Avoid open pouring. Use a cannula or positive-displacement syringe for transfers.
-
Vapor Trap: If heating the reaction, the condenser exhaust must be vented into the hood or a scrubber (bleach trap) to neutralize escaping nitrile vapors.
Phase 3: Decontamination & Quenching
-
Spills: Do not wipe with water.
-
Cover with absorbent pads.
-
Treat the area with 10% Sodium Hypochlorite (Bleach) .
-
Mechanism: Hypochlorite oxidizes the nitrile/cyanide moiety to less toxic cyanate (
).
-
-
Glassware: Rinse glassware with bleach solution inside the hood before removing for washing.
Visualization: Safe Handling Workflow
Figure 1: Operational workflow emphasizing the "Closed System" transfer and oxidative decontamination steps.
Emergency Response: The Cyanide Protocol
Because this chemical is a nitrile, you must treat severe exposure as a potential Cyanide Poisoning event.[1]
Symptoms of Exposure[5][6][7]
-
Early: Headache, dizziness, rapid breathing, nausea (resembles intoxication).
-
Late: Gasping, convulsions, cherry-red skin (rare), cardiac arrest.
First Aid Algorithm
-
Inhalation: Move to fresh air immediately.
-
Skin: Wash with soap and copious water for 15 minutes. Discard contaminated clothing (do not wash/reuse).[2][3]
-
Antidote Awareness:
-
If the victim is unconscious or showing severe respiratory distress, medical professionals may administer Hydroxocobalamin (Cyanokit) or Amyl Nitrite .
-
Lab Requirement: Notify local ER/EMS before starting work that you are handling nitrile/cyanide precursors so they have antidotes stocked.
-
Visualization: Emergency Decision Tree
Figure 2: Emergency response logic. Note the "Monitor" phase; nitrile toxicity can be delayed.
Disposal & Waste Management
Improper disposal is a common regulatory violation for this precursor.
-
Segregation:
-
DO NOT mix with General Organic Waste if that waste stream is later consolidated with acids.
-
Create a dedicated stream labeled: "Toxic Waste - Organic Nitriles - pH Neutral."
-
-
Pre-Treatment (Recommended):
-
Small amounts can be chemically deactivated by stirring with aqueous sodium hypochlorite (bleach) or hydrogen peroxide under basic conditions (pH > 10) for 24 hours to convert nitriles to amides/cyanates before disposal. Check local EHS regulations before treating waste.
-
-
Container: High-density polyethylene (HDPE). Glass is acceptable but poses a breakage risk.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 65056, 3,3-Dimethyl-2-phenylbutanenitrile. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[4][5][3] National Academies Press. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Cyanide Exposure and Nitriles Hazard Recognition. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
